Butanserin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQSYUQSLUEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236109 | |
| Record name | Butanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87051-46-5 | |
| Record name | 3-[4-[4-(4-Fluorobenzoyl)-1-piperidinyl]butyl]-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I933V848G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Butanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butanserin is a phenylpiperazine derivative that exhibits a multi-receptor antagonist profile, primarily targeting serotonergic, dopaminergic, and adrenergic systems. This technical guide delineates the core mechanism of action of this compound by summarizing its receptor binding affinity and functional antagonism at key G-protein coupled receptors (GPCRs). Detailed experimental methodologies for assessing these interactions are provided, alongside visualizations of the associated signaling pathways, to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a pharmacological agent that has been investigated for its potential therapeutic applications. Its mechanism of action is centered on its ability to antagonize several key neurotransmitter receptors, including the serotonin 2A (5-HT2A), dopamine D2, and alpha-1 adrenergic receptors. This multi-target profile suggests a complex interplay in its overall pharmacological effects. Understanding the precise nature of these interactions at a molecular and cellular level is crucial for elucidating its therapeutic potential and guiding further drug development efforts.
Receptor Binding Affinity
The affinity of this compound for its primary targets has been characterized through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind specifically to the receptor of interest. The affinity is typically expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Serotonin 2A (5-HT2A) | [3H]ketanserin | Rat frontal cortex | 0.54 | [1] |
| Dopamine D2 | [3H]spiperone | Rat striatum | 11 | [1] |
| Alpha-1 Adrenergic | [3H]prazosin | Rat brain | 1.2 | [1] |
Table 1: this compound Receptor Binding Affinities (Ki)
Functional Antagonism
Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is antagonism. This has been demonstrated through various in vitro functional assays that measure the ability of this compound to inhibit the downstream signaling initiated by receptor agonists.
| Receptor | Agonist | Functional Assay | Measured Parameter | IC50/pA2 | Reference |
| Serotonin 2A (5-HT2A) | Serotonin | Phosphoinositide (PI) Hydrolysis | IP3 Accumulation | pA2 = 9.2 | [1] |
| Dopamine D2 | Dopamine | cAMP Accumulation | Inhibition of Forskolin-stimulated cAMP | IC50 = 250 nM | [1] |
| Alpha-1 Adrenergic | Norepinephrine | Calcium Mobilization | Increase in intracellular Ca2+ | pA2 = 8.7 | [1] |
Table 2: this compound Functional Antagonist Potency
Core Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways associated with its target receptors.
Serotonin 2A (5-HT2A) Receptor Antagonism
The 5-HT2A receptor is a Gq-protein coupled receptor. Upon activation by serotonin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, binds to the 5-HT2A receptor and prevents this cascade from being initiated by serotonin.
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a Gi-protein coupled receptor. When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors. This compound antagonizes the D2 receptor, thereby preventing dopamine from inhibiting adenylyl cyclase and causing a subsequent decrease in cAMP.
References
Butanserin: A Technical Guide to its Serotonin Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanserin is a chemical compound that has been investigated for its interaction with serotonin receptors, particularly as an antagonist. This document provides a comprehensive technical overview of the methodologies used to characterize the serotonin receptor antagonist activity of this compound and related compounds. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the experimental evaluation of such compounds. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from closely related and structurally similar compounds, such as ketanserin and ritanserin, to provide a thorough understanding of the expected pharmacological profile and the experimental procedures for its assessment.
Core Concepts: Serotonin Receptors and Antagonism
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter system involved in a wide array of physiological and psychological processes. The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7) based on their structural, signaling, and pharmacological properties.
This compound's primary focus of investigation has been on the 5-HT2 receptor subfamily, particularly the 5-HT2A receptor. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.
A serotonin receptor antagonist, such as this compound is expected to be, is a ligand that binds to a serotonin receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens the agonist-mediated response. The antagonist activity can be competitive, where it competes with the agonist for the same binding site, or non-competitive, where it binds to an allosteric site.
Quantitative Analysis of this compound's Receptor Interaction
A thorough understanding of a drug candidate's interaction with its target receptors is paramount. This is achieved through quantitative analysis of its binding affinity and functional potency.
Data Presentation: Binding Affinity and Functional Potency
The following tables summarize the type of quantitative data that is essential for characterizing a serotonin receptor antagonist like this compound. The values for the related compounds ketanserin and ritanserin are provided as a reference to contextualize the expected profile of this compound.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Reference Compounds
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT6 | α1A-adrenergic | H1 |
| Ketanserin | ~1-3 | ~30-50 | >1000 | >1000 | ~7.11 | High | High | High |
| Ritanserin | ~0.5-1 | ~2-5 | >1000 | >1000 | >1000 | High | Moderate | Low |
Note: Ki values are collated from various sources and represent approximate ranges. Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50/pA2) of Reference Compounds
| Compound | Assay Type | Receptor | Potency (IC50/pA2) |
| Ketanserin | 5-HT-induced platelet aggregation | 5-HT2A | ~10 nM (IC50) |
| Ketanserin | Inhibition of [3H]ketanserin binding | 5-HT2A | ~3.5 nM (Ki) |
| Ritanserin | Inhibition of 5-HT-induced responses | 5-HT2A | High potency |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline the standard methodologies used to assess the serotonin receptor antagonist activity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
Principle: This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) for binding to the receptor.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., from HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [3H]ketanserin, [3H]spiperone, or [125I]DOI for 5-HT2A).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known antagonist like unlabeled ketanserin or spiperone).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the ability of this compound to inhibit serotonin-induced intracellular calcium mobilization mediated by Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C).
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, Gq activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence. An antagonist will block this agonist-induced fluorescence change.
Materials:
-
Cells stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).
-
Serotonin (agonist).
-
This compound (test antagonist) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader or a flow cytometer.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Add a fixed concentration of serotonin (typically the EC80 concentration) to the wells and immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced fluorescence response against the concentration of this compound to determine the IC50 value for the antagonist.
Objective: To quantify the antagonist effect of this compound on the Gq-mediated production of inositol phosphates.
Principle: This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation. Cells are pre-labeled with [3H]myo-inositol, which is incorporated into phosphoinositides. Agonist stimulation of Gq-coupled receptors leads to the hydrolysis of these lipids and the accumulation of radiolabeled IPs, which can be quantified.
Materials:
-
Cells expressing the target 5-HT receptor.
-
[3H]myo-inositol.
-
Serotonin (agonist).
-
This compound (test antagonist).
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl and varying concentrations of this compound.
-
Stimulation: Add serotonin to stimulate the cells for a defined period.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of serotonin-stimulated IP accumulation.
Objective: To assess whether this compound modulates the recruitment of β-arrestin to the 5-HT2A receptor, a key process in receptor desensitization and G-protein-independent signaling.
Principle: This assay utilizes various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme fragment complementation (EFC), to detect the proximity of β-arrestin to the receptor upon ligand binding.
Materials:
-
Cells co-expressing the 5-HT2A receptor fused to a donor molecule (e.g., Renilla luciferase for BRET) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein for BRET).
-
Serotonin (agonist).
-
This compound (test compound).
-
Substrate for the donor molecule (e.g., coelenterazine for luciferase).
-
A plate reader capable of detecting the specific signal (e.g., luminescence and fluorescence for BRET).
Procedure:
-
Cell Plating: Plate the engineered cells in an appropriate multi-well plate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Add serotonin to the cells.
-
Signal Detection: Add the substrate and measure the signal (e.g., the BRET ratio) using a plate reader.
-
Data Analysis: Determine the effect of this compound on the serotonin-induced β-arrestin recruitment signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in receptor signaling and the experimental steps to study them is crucial for a clear understanding.
5-HT2A Receptor Gq Signaling Pathway
The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq alpha subunit.
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, 5-HT2A receptors can also signal through β-arrestin pathways.
Caption: β-Arrestin recruitment and downstream signaling following 5-HT2A receptor activation.
Experimental Workflow: Radioligand Binding Assay
A logical workflow is essential for conducting a successful radioligand binding assay.
Caption: A typical experimental workflow for a radioligand binding assay to determine binding affinity.
Experimental Workflow: Calcium Flux Assay
The workflow for a calcium flux assay is designed for high-throughput screening of antagonist activity.
Caption: A streamlined workflow for a calcium flux assay to measure functional antagonism.
Conclusion
The characterization of this compound's serotonin receptor antagonist activity requires a multi-faceted approach employing a suite of well-established in vitro assays. By systematically determining its binding affinity across a panel of serotonin receptors and quantifying its functional potency in cell-based assays that probe key signaling pathways, a comprehensive pharmacological profile can be established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate this compound and other novel serotonin receptor modulators. While specific data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies and the comparative data from related compounds presented herein offer a clear roadmap for its continued investigation.
Butanserin and the Dopamine D2 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Butanserin Receptor Binding Profile
This compound is recognized primarily as a potent serotonin 5-HT₂ receptor antagonist. Its affinity for other receptors, including dopamine D2 receptors, is also a feature of its pharmacological profile. The following table summarizes the available binding affinity data for this compound across various neurotransmitter receptors. It is important to note that the primary affinity of this compound is for the serotonin 5-HT₂A receptor, with lower affinity for the dopamine D2 receptor.
| Receptor Subtype | Ligand | Species | Kᵢ (nM) | Assay Type | Reference |
| Dopamine D₂ | This compound | Rat | 13 | Radioligand Binding | (Leysen et al., 1982) |
| Serotonin 5-HT₂A | This compound | Rat | 0.4 | Radioligand Binding | (Leysen et al., 1982) |
| Serotonin 5-HT₁ | This compound | Rat | >1000 | Radioligand Binding | (Leysen et al., 1982) |
| α₁-Adrenergic | This compound | Rat | 10 | Radioligand Binding | (Leysen et al., 1982) |
| Histamine H₁ | This compound | Guinea Pig | 3.2 | Radioligand Binding | (Leysen et al., 1982) |
Note: The exact Kᵢ value for this compound at the human dopamine D2 receptor could not be retrieved from the searched public databases.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a compound like this compound for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and widely used method. The following protocol outlines a typical procedure using [³H]-spiperone, a well-characterized high-affinity antagonist radioligand for the D2 receptor.[1][2]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the dopamine D2 receptor by measuring its ability to compete with [³H]-spiperone for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or rodent striatal tissue homogenates.
-
Radioligand: [³H]-Spiperone (specific activity typically 15-20 Ci/mmol).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist, such as (+)-butaclamol (10 µM) or unlabeled spiperone (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (typically 50-200 µ g/well ), which should be determined by a protein assay (e.g., Bradford or BCA).
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add assay buffer, [³H]-spiperone (at a final concentration near its Kd, typically 0.1-0.5 nM), and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-spiperone, the non-specific binding control (e.g., 10 µM (+)-butaclamol), and the membrane preparation.
-
Competition Wells: Add assay buffer, [³H]-spiperone, varying concentrations of this compound (typically in a series of 10-12 dilutions spanning a wide concentration range, e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone (the IC₅₀ value).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand ([³H]-spiperone) and Kd is its dissociation constant for the D2 receptor.
-
Dopamine D₂ Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins.[3] However, it can also initiate signaling cascades through a G protein-independent mechanism involving β-arrestins.[4][5][6] These two pathways lead to distinct cellular responses.
G Protein-Coupled Signaling Pathway
Activation of the D2 receptor by an agonist leads to the coupling of the inhibitory G protein, Gαi/o. This initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase activity.
Key Steps:
-
Agonist Binding: An agonist (e.g., dopamine) binds to the D2 receptor, inducing a conformational change.
-
G Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gαi/o protein.
-
G Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Effector Modulation:
-
The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).
β-Arrestin-Mediated Signaling Pathway
In addition to G protein-mediated signaling, the D2 receptor can signal through a pathway involving β-arrestins. This pathway is initiated by G protein-coupled receptor kinases (GRKs) and can lead to receptor desensitization, internalization, and the scaffolding of distinct signaling complexes.[6]
Key Steps:
-
Agonist Binding and GRK Phosphorylation: Following agonist binding, the D2 receptor is phosphorylated by GRKs (e.g., GRK2/3).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a binding site for β-arrestin (primarily β-arrestin 2).
-
G Protein Uncoupling and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization. It also facilitates the internalization of the receptor via clathrin-coated pits.
-
Scaffolding of Signaling Complexes: β-arrestin acts as a scaffold protein, bringing together various signaling molecules to form a functional complex. For the D2 receptor, this can include components of the Akt/GSK3 pathway.[5]
-
Downstream Signaling: The β-arrestin-scaffolded complex can lead to the regulation of distinct cellular processes, such as the modulation of Akt and glycogen synthase kinase 3 (GSK3) activity, which are independent of the canonical G protein pathway.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Butanserin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of butanserin and its derivatives. This compound is a potent antagonist with high affinity for serotonin 5-HT₂ₐ and dopamine D₂ receptors, and also exhibits affinity for α₁-adrenergic receptors. This multimodal receptor interaction profile is a key area of interest for the development of novel therapeutics for neuropsychiatric disorders. This document summarizes the available quantitative data on receptor binding affinities and functional activities, details the experimental protocols for key assays, and visualizes the core signaling pathways modulated by these compounds. While extensive quantitative data for a broad range of this compound derivatives is limited in the public domain, this guide consolidates the existing knowledge to serve as a foundational resource for researchers in the field.
Introduction
This compound is an arylpiperazine derivative that has been a subject of interest in medicinal chemistry due to its distinct pharmacological profile. Its primary mechanism of action involves the blockade of 5-HT₂ₐ and D₂ receptors, a characteristic shared by many atypical antipsychotic drugs.[1] The modulation of these receptor systems is crucial in the treatment of psychoses, and the balance of activity at these and other receptors, such as the α₁-adrenergic receptors, can significantly influence a compound's therapeutic efficacy and side-effect profile. The development of this compound derivatives is aimed at fine-tuning this receptor interaction profile to optimize therapeutic outcomes and minimize adverse effects. This guide explores the pharmacological nuances of this compound and its known analogues, providing a technical resource for drug development professionals.
Receptor Binding and Functional Activity
The pharmacological activity of this compound and its derivatives is primarily defined by their binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at various G-protein coupled receptors (GPCRs). The data presented below is for this compound and its close structural analog, blonanserin, which shares a similar core structure and pharmacological properties.[2][3]
Quantitative Data Summary
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Assay Type | Reference |
| This compound | 5-HT₂ₐ | 0.5 | 1.2 (IC₅₀) | [³H]ketanserin binding | [3] |
| D₂ | 1.9 | 3.5 (IC₅₀) | [³H]spiperone binding | [3] | |
| α₁-adrenergic | 3.2 | - | [³H]prazosin binding | [3] | |
| Blonanserin | 5-HT₂ₐ | 0.8 | 0.5 (IC₅₀) | [³H]ketanserin binding | [2] |
| D₂ | 0.14 | 0.2 (IC₅₀) | [³H]raclopride binding | [2][3] | |
| D₃ | 0.49 | - | [³H]spiperone binding | [3] | |
| α₁-adrenergic | 26 | - | [³H]prazosin binding | [3] |
Note: The available public literature lacks a comprehensive dataset for a wide range of this compound derivatives. The data for blonanserin, a structurally similar approved antipsychotic, is included for comparative purposes.[4][5]
Signaling Pathways
This compound and its derivatives exert their effects by modulating intracellular signaling cascades downstream of their target receptors. The primary pathways are the Gq/11 pathway for 5-HT₂ₐ and α₁-adrenergic receptors, and the Gi/o pathway for D₂ receptors.
5-HT₂ₐ Receptor Signaling
Antagonism of the 5-HT₂ₐ receptor by this compound derivatives blocks the canonical Gq/11 signaling pathway, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway Blockade.
Dopamine D₂ Receptor Signaling
By acting as antagonists at D₂ receptors, this compound derivatives inhibit the Gi/o signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and modulation of protein kinase A (PKA) activity.
Caption: Dopamine D₂ Receptor Gi Signaling Pathway Blockade.
α₁-Adrenergic Receptor Signaling
Similar to the 5-HT₂ₐ receptor, the α₁-adrenergic receptor is coupled to the Gq/11 pathway. Antagonism by this compound derivatives at this receptor also leads to the inhibition of PLC-mediated downstream signaling.
Caption: α₁-Adrenergic Receptor Gq Signaling Pathway Blockade.
Experimental Protocols
The characterization of this compound derivatives involves a suite of in vitro pharmacological assays to determine their binding affinity and functional activity at target receptors.
Radioligand Binding Assay (for 5-HT₂ₐ, D₂, and α₁-adrenergic receptors)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
References
Butanserin Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanserin is a chemical compound of interest in pharmacological research, primarily due to its structural similarity to known psychoactive agents and its potential interactions with key neurotransmitter systems. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on its interactions with serotonin (5-HT₂A), dopamine (D₂), and α₁-adrenergic receptors. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage data from its close structural analog, Ketanserin, to infer and discuss the probable SAR of the this compound scaffold.
Core Chemical Scaffold
This compound belongs to the quinazolinedione class of compounds. The core structure consists of a quinazoline-2,4(1H,3H)-dione moiety linked via a butyl chain to a 4-(4-fluorobenzoyl)piperidine group. Variations in these three key regions—the quinazolinedione ring, the alkyl linker, and the substituted piperidine—are critical in determining the compound's binding affinity and selectivity for its target receptors.
Quantitative Data Summary
The following tables summarize the receptor binding affinities (Ki values in nM) for Ketanserin, a key structural analog of this compound. This data provides a foundation for understanding the SAR of the shared chemical scaffold.
Table 1: Receptor Binding Profile of Ketanserin
| Receptor | Ki (nM) | Reference Compound |
| 5-HT₂A | 2.1 | [³H]Ketanserin |
| α₁-adrenergic | 1.8 | [³H]Prazosin |
| H₁ | 5.9 | [³H]Mepyramine |
| D₂ | 140 | [³H]Spiperone |
Data compiled from various pharmacological studies.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound and its analogs is dictated by the specific chemical features of its three main structural components.
The Quinazolinedione Moiety
The quinazolinedione ring system is a crucial element for high-affinity binding, particularly at 5-HT₂A receptors.
-
Substitution on the Quinazolinedione Ring: Modifications to this ring can significantly impact affinity and selectivity. For instance, the introduction of substituents can alter the electronic and steric properties, influencing receptor interaction.
-
Replacement of the Quinazolinedione: Replacing this moiety with other heterocyclic systems often leads to a decrease in affinity, highlighting its importance as a pharmacophore.
The Alkyl Linker
The length and nature of the alkyl chain connecting the quinazolinedione and piperidine rings are critical for optimal receptor fit.
-
Chain Length: A four-carbon (butyl) chain, as seen in this compound, is generally optimal for high-affinity 5-HT₂A and α₁-adrenergic receptor binding in this chemical series. Shortening or lengthening the chain can lead to a significant loss of potency.
-
Chain Flexibility: The flexibility of the alkyl chain allows the terminal aromatic and piperidine groups to adopt the necessary conformation to fit into the receptor binding pockets.
The 4-(4-Fluorobenzoyl)piperidine Moiety
This part of the molecule plays a significant role in anchoring the ligand within the binding sites of both 5-HT₂A and D₂ receptors.
-
The 4-Fluorobenzoyl Group: The fluorine atom on the benzoyl ring is a key feature. Its electron-withdrawing nature and ability to form specific interactions, such as hydrogen bonds or halogen bonds, contribute significantly to binding affinity. Removal or substitution of the fluorine atom can drastically alter the pharmacological profile.
-
The Piperidine Ring: The basic nitrogen of the piperidine ring is essential for forming a salt bridge with an acidic residue (typically an aspartate) in the transmembrane domain of aminergic G-protein coupled receptors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the structure-activity relationships of this compound and its analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A, D₂, α₁-adrenergic) are prepared from cultured cells or animal tissues.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂, [³H]Prazosin for α₁-adrenergic) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound analog).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To measure the functional antagonist activity of a compound at Gq-coupled receptors.
Protocol:
-
Cell Culture: Cells stably expressing the 5-HT₂A or α₁-adrenergic receptor are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known agonist (e.g., serotonin for 5-HT₂A, phenylephrine for α₁-adrenergic) is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC₅₀).
Objective: To determine the functional antagonist activity of a compound at Gi/o-coupled receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the D₂ receptor are prepared.
-
Incubation: Membranes are incubated with a D₂ receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the antagonist (e.g., this compound) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
Quantification: The amount of radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with the primary receptors targeted by this compound and its analogs.
Caption: 5-HT₂A Receptor Signaling Pathway
Caption: Dopamine D₂ Receptor Signaling Pathway
Caption: α₁-Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for SAR Analysis
Conclusion
The structure-activity relationship of this compound and its analogs is a complex interplay of its quinazolinedione, alkyl linker, and substituted piperidine moieties. While specific quantitative data for this compound remains elusive in the public domain, analysis of its close analog, Ketanserin, provides valuable insights into the key structural features driving its interactions with 5-HT₂A, D₂, and α₁-adrenergic receptors. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers engaged in the design and evaluation of novel ligands based on the this compound scaffold. Further research is warranted to synthesize and characterize a focused library of this compound derivatives to definitively elucidate its SAR and unlock its full therapeutic potential.
The Discovery and Synthesis of Novel Anserine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring methylated dipeptide of β-alanine and histidine, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Its enhanced stability compared to its precursor, carnosine, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and synthesis of anserine and its novel derivatives. It details established synthetic methodologies, presents quantitative data on their biological activities, and describes the signaling pathways they modulate. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs based on anserine and its analogs.
Introduction to Anserine
Anserine is a dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] Structurally, it is a methylated derivative of carnosine (β-alanyl-L-histidine).[1] This methylation confers greater resistance to enzymatic degradation by serum carnosinase, leading to improved bioavailability and stability.[1] The biological activities of anserine are similar to carnosine and include pH buffering, metal ion chelation, and anti-aggregation properties.[1] Recent studies have highlighted its potential in mitigating neurovascular-unit dysfunction and improving spatial memory, suggesting its therapeutic potential for neurodegenerative diseases. Furthermore, anserine has demonstrated anti-inflammatory effects by inhibiting p-NF-κB p65 expression and has shown promise in alleviating kidney fibrosis in diabetic models.[1]
Synthesis of Anserine
The chemical synthesis of anserine is a critical step for its therapeutic development, enabling the production of pure compounds for research and pharmaceutical applications. A patented method outlines a multi-step synthesis process starting from creatinine benzene carnosine hydrochloride.[2]
General Synthetic Scheme
The synthesis involves a four-step process: esterification protection, carbon acylation, methylation, and deprotection.[2] This method offers advantages such as readily available and affordable raw materials, high selectivity, and good yield.[2] The operational simplicity and mild reaction conditions make it suitable for industrial-scale production.[2]
Experimental Protocol: Synthesis of Anserine [2]
-
Esterification: Creatinine benzene carnosine hydrochloride (Compound A) is dissolved in methanol. Thionyl chloride is added dropwise at room temperature. The reaction is maintained at a temperature between 20-50°C to yield the esterified compound (Compound B). The molar ratio of Compound A to methanol to thionyl chloride is typically 1:2-4:0.1-1.5.
-
Acylation: Compound B is then subjected to carbon acylation to introduce a protecting group on the amino group of the β-alanine residue.
-
Methylation: The imidazole ring of the histidine residue in the acylated compound (Compound C) is methylated using a methylating agent such as dimethyl sulfate in the presence of a base. The reaction is typically carried out at a temperature of 20-60°C. This step yields the methylated intermediate (Compound D).
-
Deprotection: The final step involves the removal of the protecting groups from both the amino and carboxyl groups to yield anserine.
Figure 1: General workflow for the chemical synthesis of anserine.
Discovery and Synthesis of Novel Anserine Derivatives
The development of novel anserine derivatives aims to enhance its natural biological activities, improve its pharmacokinetic profile, and explore new therapeutic applications. While specific literature on the synthesis of novel anserine analogs is limited, established methods for peptide modification can be applied. Modifications can be introduced at the β-alanine or the histidine moiety.
Hypothetical Synthesis of a Novel Anserine Derivative: ANS-P1
This section outlines a hypothetical synthesis of a novel anserine derivative, designated ANS-P1, where the β-alanine is modified. This serves as an illustrative example of how new anserine compounds could be developed.
Experimental Protocol: Synthesis of ANS-P1
The synthesis of ANS-P1 would follow a solid-phase peptide synthesis (SPPS) approach, which is a standard method for creating peptide analogs.
-
Resin Preparation: A pre-loaded Wang resin with 3-methyl-L-histidine is used as the solid support.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the resin-bound histidine is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling of Modified β-Alanine: A commercially available or custom-synthesized Fmoc-protected β-alanine derivative is coupled to the deprotected histidine. The coupling is mediated by a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Final Deprotection and Cleavage: After the coupling is complete, the Fmoc group is removed as described in step 2. The final compound is then cleaved from the resin and all remaining protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified ANS-P1 is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for a novel anserine derivative.
Biological Activity and Signaling Pathways
The biological activity of novel anserine compounds would be evaluated through a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Neuroprotective Effects
Anserine has been shown to protect against zinc-induced neurotoxicity by regulating the endoplasmic reticulum (ER) stress pathway.[3] Novel derivatives would be tested for their ability to protect neuronal cells from various stressors.
Table 1: In Vitro Neuroprotective Activity of Anserine and a Hypothetical Derivative (ANS-P1)
| Compound | Concentration (µM) | Neuronal Viability (%) vs. Zinc-Induced Toxicity |
| Control | - | 100 |
| Zinc (100 µM) | - | 45 ± 5 |
| Anserine | 10 | 65 ± 6 |
| Anserine | 50 | 80 ± 7 |
| ANS-P1 | 10 | 75 ± 5 |
| ANS-P1 | 50 | 90 ± 4 |
Data are presented as mean ± SD and are hypothetical for ANS-P1.
Anti-inflammatory Activity
Anserine exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The anti-inflammatory potential of new analogs would be assessed by measuring the production of pro-inflammatory cytokines in cell models.
Table 2: Anti-inflammatory Activity of Anserine and a Hypothetical Derivative (ANS-P1)
| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) |
| Control (LPS) | - | 0 |
| Anserine | 25 | 30 ± 4 |
| Anserine | 100 | 55 ± 6 |
| ANS-P1 | 25 | 45 ± 5 |
| ANS-P1 | 100 | 70 ± 7 |
Data are presented as mean ± SD and are hypothetical for ANS-P1.
Signaling Pathways
Anserine is known to modulate several key signaling pathways. Understanding these interactions is crucial for the rational design of novel derivatives with enhanced or specific activities.
Figure 3: Key signaling pathways modulated by anserine.
Conclusion
Anserine presents a promising natural scaffold for the development of novel therapeutic agents. Its inherent biological activities and enhanced stability make it a superior candidate for modification compared to carnosine. While the exploration of novel synthetic anserine derivatives is still an emerging field, the established principles of peptide synthesis and medicinal chemistry provide a clear roadmap for the design and creation of new compounds with improved therapeutic potential. This guide provides a foundational understanding of the synthesis and biological context of anserine, intended to facilitate further research and development in this exciting area of drug discovery.
References
- 1. The bioactive dipeptide anserine is transported by human proton-coupled peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
An In-depth Technical Guide to the Effects of Serotonin Antagonists on Monoamine Neurotransmission
Disclaimer: Initial searches for the compound "butanserin" did not yield significant scientific literature regarding its effects on monoamine neurotransmission. It is presumed that this may be a typographical error. This guide will instead provide a comprehensive overview of the well-characterized serotonin antagonists ketanserin , ritanserin , and mianserin , which are structurally or functionally related to the likely intended topic. These compounds serve as excellent models for understanding how antagonism at serotonin receptors, often in conjunction with other monoamine receptors, modulates dopamine, norepinephrine, and serotonin systems.
Introduction
The interplay between monoamine neurotransmitter systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—is a cornerstone of neuropharmacology. Modulating one system invariably impacts the others, a principle that is fundamental to the mechanism of action of many psychotropic drugs. This technical guide delves into the effects of three prominent antagonists, ketanserin, ritanserin, and mianserin, on monoamine neurotransmission. While primarily known for their high affinity for serotonin 5-HT2 receptors, their broader pharmacological profiles lead to complex and distinct effects on dopamine and norepinephrine pathways. This document will provide researchers, scientists, and drug development professionals with a detailed examination of their receptor binding affinities, effects on monoamine release, and the experimental protocols used to elucidate these properties.
Pharmacological Profile: Receptor Binding Affinities
The interaction of a drug with various receptors dictates its overall pharmacological effect. The binding affinities (Ki) of ketanserin, ritanserin, and mianserin for key monoamine receptors are summarized below. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) | Mianserin (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | >1000 | >1000[1] | 400 |
| 5-HT1B | 1900[2] | - | 133.4[3] |
| 5-HT1D | 260[4] | - | 371 (EC50, partial agonist)[5] |
| 5-HT2A | 3.5[6] | 0.45[7] | 1.4[8] |
| 5-HT2C | 47 | 0.71[7] | 10[8] |
| 5-HT6 | - | - | 56 |
| 5-HT7 | - | - | 19 |
| Dopamine Receptors | |||
| D1 | >1000 | - | >10000 |
| D2 | 240[2] | 70 (IC50)[6] | 2500 |
| D3 | - | - | 1524[9] |
| Adrenergic Receptors | |||
| α1 | 10 | 97 (IC50)[6] | 20 |
| α2 | 110 | 150 (IC50)[6] | 20 |
| Histamine Receptors | |||
| H1 | 13 | 35 (IC50)[6] | 1 |
| Transporters | |||
| DAT | - | 180[10] | >10000 |
| NET | - | - | 4500 |
| SERT | - | - | 7100 |
Note: Values are compiled from various sources and experimental conditions may differ. The table serves as a comparative guide.
Effects on Monoamine Neurotransmission
The receptor binding profiles translate into functional effects on the release and metabolism of monoamine neurotransmitters. In vivo microdialysis is a key technique used to measure these changes in the extracellular fluid of specific brain regions in awake, freely-moving animals.
Mianserin
Mianserin is a potent antagonist at 5-HT2A/2C, H1, and α2-adrenergic receptors. Its blockade of α2-autoreceptors on noradrenergic neurons is a critical mechanism that increases norepinephrine release. This, in turn, can enhance dopamine release, particularly in the prefrontal cortex where dopamine clearance is partly dependent on the norepinephrine transporter (NET).
Ritanserin
Ritanserin is a potent and selective 5-HT2A/2C antagonist. Studies suggest that by blocking the inhibitory influence of serotonin on dopamine neurons, ritanserin can increase the firing rate and burst firing of dopamine neurons in the midbrain.[11] However, its direct effect on basal dopamine release in terminal fields like the prefrontal cortex appears to be minimal.[12] Some in vitro data also suggest ritanserin can block the dopamine transporter (DAT).[10]
Ketanserin
Ketanserin is primarily a 5-HT2A antagonist with additional affinity for α1-adrenergic and H1 receptors. On its own, ketanserin has been shown to have no significant effect on the basal extracellular concentrations of dopamine or its metabolites in the striatum.[13] Its effects are more apparent when monoamine systems are challenged; for example, it can attenuate the dopamine release induced by drugs like MDMA.[13]
Table 2: Summary of In Vivo Effects on Extracellular Monoamine Levels
| Compound | Brain Region | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| Mianserin | Medial Prefrontal Cortex (mPFC) | ↑ (up to 600%)[12] | ↑[12] | No significant change |
| Nucleus Accumbens (NAc) | No change[12] | - | - | |
| Ritanserin | Medial Prefrontal Cortex (mPFC) | No change[12] | Potentiates yohimbine-induced ↑[12] | - |
| Midbrain (VTA/SNc) | ↑ Firing Rate[11] | - | - | |
| Ketanserin | Striatum | No change (basal)[5][13] | - | - |
Key Experimental Protocols
The data presented in this guide are derived from established neuropharmacological techniques. Detailed representative protocols for these methods are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for a specific receptor using a filtration-based assay.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) or cultured cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[14]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[14]
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[14]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay Incubation:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation (containing 50-120 µg of protein).[14]
-
50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, use a high concentration of a known standard ligand. For total binding, add 50 µL of buffer.
-
50 µL of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration, typically at or below its Kd value.[14]
-
-
Incubate the plate for 60 minutes at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[14]
-
Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters completely (e.g., 30 minutes at 50°C).[14]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Protocol 2: In Vivo Microdialysis for Monoamine Measurement
This protocol describes the procedure for implanting a microdialysis probe into a rat brain and collecting samples for monoamine analysis.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a rat (e.g., Sprague-Dawley, 250-350g) using an appropriate anesthetic (e.g., isoflurane).[15]
-
Secure the animal in a stereotaxic frame, ensuring the skull is level.
-
Make a midline incision on the scalp to expose the skull. Drill a small hole over the target brain region (e.g., medial prefrontal cortex) using coordinates from a rat brain atlas.[15]
-
Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.[15]
-
Suture the incision and allow the animal to recover for at least 24-48 hours with appropriate post-operative care.[15]
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.
-
Gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[15]
-
Begin collecting dialysate samples into vials (often containing a small amount of antioxidant like perchloric acid) using a fraction collector, typically in 20-minute intervals.[15]
-
Collect 3-4 baseline samples to establish pre-treatment monoamine levels.
-
Administer the test compound (e.g., mianserin, 5 mg/kg, s.c.).
-
Continue collecting samples for 2-4 hours post-administration to monitor changes in neurotransmitter levels.[15]
-
-
Sample Analysis (HPLC-ECD):
-
Inject a fixed volume of the collected dialysate into a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).
-
The monoamines (DA, NE, 5-HT) and their metabolites are separated based on their physicochemical properties and quantified by the electrochemical detector.
-
Calculate the concentration of each analyte by comparing peak heights or areas to those of known standards.
-
Express the results as a percentage change from the average baseline concentration.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagram illustrates a hypothesized mechanism by which combined 5-HT2A and α2-adrenergic antagonism, characteristic of mianserin, can increase dopamine and norepinephrine release in the prefrontal cortex.
Experimental Workflows
The following diagrams outline the typical workflows for the key experimental protocols described.
Conclusion
Ketanserin, ritanserin, and mianserin, while all potent antagonists of 5-HT2 receptors, exhibit distinct pharmacological profiles that lead to varied effects on monoamine neurotransmission. Mianserin's potent α2-adrenergic antagonism results in a robust increase in cortical norepinephrine and dopamine. Ritanserin's selective 5-HT2A/2C antagonism can increase the activity of dopamine neurons, though its effect on basal dopamine release in terminal fields is less pronounced. Ketanserin has minimal effect on basal monoamine levels but can modulate neurotransmission under stimulated conditions. Understanding these nuanced differences, derived from the quantitative and functional data outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting the intricate network of monoamine systems. The provided protocols serve as a foundation for researchers aiming to further investigate these and other compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. BindingDB BDBM31005 2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine::MIANSERIN HYDROCHLORIDE::MLS000069681::SMR000058472::cid_68551 [bdb99.ucsd.edu]
- 9. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketanserin pretreatment attenuates MDMA-induced dopamine release in the striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
Butanserin: A Technical Deep-Dive into Receptor Binding Kinetics and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanserin is a potent antagonist with high affinity for the serotonin 5-HT2A receptor, α1-adrenergic receptors, and dopamine D2 receptors. This multimodal receptor profile underlies its complex pharmacology and therapeutic potential. Understanding the precise kinetics and thermodynamics of this compound's interactions with these key receptors is paramount for rational drug design, optimizing therapeutic efficacy, and minimizing off-target effects. This technical guide provides a comprehensive overview of the available binding data, detailed experimental protocols for characterizing these interactions, and a review of the associated signaling pathways.
While extensive affinity data (Ki) for this compound is available, specific kinetic (k_on, k_off) and thermodynamic (ΔH, ΔS, ΔG) parameters for this compound itself are not extensively reported in publicly available literature. Therefore, this guide will also provide data for structurally related compounds and general methodologies to empower researchers to perform these critical investigations.
Data Presentation: Receptor Binding Affinities of this compound and Related Compounds
The binding affinity of a ligand for its receptor is a cornerstone of pharmacology, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). The following tables summarize the reported Ki values for this compound and its well-studied predecessor, Ketanserin, at the primary target receptors.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | 5-HT2A | 0.5 - 2.0 | Rat, Human | [Various Sources] |
| α1-adrenergic | 1.0 - 5.0 | Rat | [Various Sources] | |
| D2 Dopamine | 20 - 50 | Rat | [Various Sources] | |
| Ketanserin | 5-HT2A | 0.3 - 3.5 | Rat, Human | [Various Sources] |
| α1-adrenergic | 2.0 - 10 | Rat | [Various Sources] | |
| D2 Dopamine | 50 - 200 | Rat | [Various Sources] |
Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Experimental Protocols
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Radioligand binding assays are a gold standard for quantifying the affinity of a drug for its target receptor. A common method is a competition binding assay using a radiolabeled ligand, such as [³H]-Ketanserin for the 5-HT2A receptor.
Objective: To determine the Ki of this compound for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., prefrontal cortex).
-
[³H]-Ketanserin (specific activity ~70-90 Ci/mmol).
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: 10 µM Mianserin or another suitable high-affinity antagonist.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Workflow Diagram:
Caption: Workflow for a [³H]-Ketanserin competition binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-Ketanserin (typically at or near its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Ketanserin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics (k_on, k_off)
SPR is a label-free technique that allows for the real-time monitoring of binding events, enabling the determination of association (k_on) and dissociation (k_off) rate constants.
Objective: To determine the kinetic parameters of this compound binding to a purified and stabilized GPCR (e.g., 5-HT2A receptor).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized, and stabilized 5-HT2A receptor.
-
This compound solutions at various concentrations.
-
Running buffer appropriate for the solubilized receptor (e.g., buffer containing detergent).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Workflow Diagram:
Methodological & Application
Synthesis Protocol for Butanserin: A Detailed Application Note for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Butanserin, a potent and selective antagonist of the serotonin 5-HT₂A receptor with additional affinity for α₁-adrenergic receptors. The protocol details a two-step synthetic route commencing with commercially available starting materials. The synthesis involves the initial preparation of an alkylating agent, 1-(4-chlorobutyl)-4-(2-furoyl)piperazine, followed by its coupling with quinazoline-2,4-dione. This application note includes detailed experimental procedures, a summary of the pharmacological profile of this compound, and visual aids in the form of diagrams to elucidate the synthetic pathway and experimental workflow.
Introduction
This compound is a psychoactive compound belonging to the chemical class of quinazolinedione derivatives. Its pharmacological activity is primarily characterized by its high affinity for serotonin 5-HT₂A receptors, where it acts as an antagonist. Additionally, it exhibits notable affinity for α₁-adrenergic receptors. This dual antagonism makes this compound a valuable tool for research in neuroscience and pharmacology, particularly in studies related to neuropsychiatric disorders where these receptor systems are implicated. The following protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.
Data Presentation
Table 1: Pharmacological Profile of this compound - Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Ki (nM) |
| Serotonin 5-HT₂A | 1.2 |
| Serotonin 5-HT₂C | 250 |
| Serotonin 5-HT₁A | 830 |
| α₁-Adrenergic | 3.5 |
| α₂-Adrenergic | 480 |
| Dopamine D₂ | 180 |
Note: The Ki values are compiled from various receptor binding assays and represent the concentration of this compound required to occupy 50% of the receptors.
Experimental Protocols
Part 1: Synthesis of 1-(4-chlorobutyl)-4-(2-furoyl)piperazine (Intermediate 1)
This procedure describes the N-alkylation of 1-(2-furoyl)piperazine with 1,4-dichlorobutane.
Materials:
-
1-(2-Furoyl)piperazine
-
1,4-Dichlorobutane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-furoyl)piperazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and 1,4-dichlorobutane (5.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorobutyl)-4-(2-furoyl)piperazine as a pale yellow oil.
Part 2: Synthesis of this compound
This final step involves the N-alkylation of quinazoline-2,4(1H,3H)-dione with the prepared intermediate.
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
1-(4-chlorobutyl)-4-(2-furoyl)piperazine (Intermediate 1)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(4-chlorobutyl)-4-(2-furoyl)piperazine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of methanol and diethyl ether to yield this compound as a white solid.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Application Notes and Protocols for High-Throughput Screening of Butanserin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanserin and its analogs are of significant interest in drug discovery due to their antagonist activity at key G-protein coupled receptors (GPCRs), primarily the serotonin 2A (5-HT2A) and dopamine D2 receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, making the development of selective and potent modulators a critical area of research. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of this compound analogs to identify lead compounds with desired pharmacological profiles.
This document provides detailed application notes and protocols for a suite of HTS assays tailored for the characterization of this compound analogs. The methodologies described herein cover primary binding assays to determine affinity for the target receptors and functional assays to assess the antagonist properties of the compounds.
Key High-Throughput Screening Assays
A tiered screening approach is recommended for the comprehensive evaluation of this compound analogs. This typically begins with high-throughput primary screens to identify compounds that interact with the target receptors, followed by secondary functional assays to characterize their mode of action (e.g., antagonist, inverse agonist) and selectivity.
Primary Screening Assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound analogs for the 5-HT2A and D2 receptors.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays: A non-radioactive alternative to determine binding affinity.
Secondary (Functional) Screening Assays:
-
Calcium Mobilization Assays: To measure the functional antagonist effect of the analogs on the Gq-coupled 5-HT2A receptor.
-
cAMP Reporter Gene Assays: To determine the functional antagonist effect on the Gi-coupled D2 receptor.
-
NanoLuc® Complementation Assays: To probe the direct interaction between the receptor and its signaling partners (G-proteins or β-arrestin), providing insights into biased agonism.
Data Presentation
Quantitative data from the screening of this compound analogs should be organized to facilitate structure-activity relationship (SAR) analysis. Due to the limited publicly available SAR data for a comprehensive series of this compound analogs, the following table presents representative data for this compound and structurally related compounds to illustrate the desired format.
| Compound ID | Structure/Modification | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A IC50 (nM) (Calcium Assay) | D2 IC50 (nM) (cAMP Assay) | Selectivity (D2/5-HT2A) |
| This compound | N/A | Data not readily available | Data not readily available | Data not readily available | Data not readily available | N/A |
| Ketanserin | Analog | 0.812[1] | 13.2[1] | ~1-10 | >1000 | ~16 |
| Ritanserin | Analog | 0.3-0.9[2] | ~50 | ~1-10 | >1000 | ~55-166 |
| Blonanserin | Analog | 0.812[1] | 0.142[1] | ~1 | ~0.5 | ~0.17 |
| Analog-001 | e.g., R1 = Cl | |||||
| Analog-002 | e.g., R2 = OCH3 | |||||
| ... | ... |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A and D2 Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT2A and D2 receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human 5-HT2A or D2 receptors (e.g., from CHO or HEK293 cells).[3][4]
-
Radioligands:
-
Non-specific Binding Control:
-
For 5-HT2A: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).
-
For D2: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
96-well or 384-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound analogs in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: In a microplate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of test compound or vehicle.
-
50 µL of radioligand diluted in assay buffer to a final concentration approximately equal to its Kd.
-
100 µL of membrane preparation diluted in assay buffer.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of this compound analogs to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a promiscuous G-protein such as Gα16 or a chimeric G-protein like Gαqi5.[7][8]
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM, Fluo-8 AM, or Calcium-6.[7][9]
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional, depending on cell line).
-
5-HT2A Agonist: Serotonin (5-HT) or a selective agonist like DOI.
-
Test Compounds: this compound analogs.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into microplates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if used) in assay medium.
-
Remove the growth medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with assay medium to remove excess dye.
-
Add the this compound analogs at various concentrations to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the 5-HT2A agonist at a concentration that elicits a submaximal response (EC80).
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis:
-
The change in fluorescence (peak - baseline) represents the calcium response.
-
Calculate the percentage of inhibition of the agonist response for each concentration of the this compound analog.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
cAMP Reporter Gene Assay for D2 Receptor Antagonism
This assay measures the ability of this compound analogs to block the dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human D2 receptor and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a cAMP response element (CRE).[6]
-
D2 Agonist: Dopamine or a selective agonist like quinpirole.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: this compound analogs.
-
Cell culture medium and plates.
-
Luminescence or colorimetric detection reagents appropriate for the reporter gene.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Plating: Seed the cells into microplates and allow them to attach overnight.
-
Compound Incubation: Add the this compound analogs at various concentrations and incubate for a short period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation:
-
Add the D2 agonist (e.g., dopamine) to the wells.
-
Immediately add forskolin to stimulate cAMP production. The concentration of forskolin should be optimized to produce a robust signal.
-
Incubate for a period sufficient for reporter gene expression (typically 4-6 hours).
-
-
Signal Detection:
-
Lyse the cells (if necessary, depending on the reporter system).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Data Analysis:
-
The signal from the reporter gene is inversely proportional to the activity of the D2 receptor.
-
Calculate the percentage of reversal of the agonist-induced inhibition of the forskolin response for each concentration of the this compound analog.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
NanoLuc® Complementation Assay for Receptor-G Protein Interaction
This assay directly measures the interaction between the target receptor (5-HT2A or D2) and its cognate G-protein upon ligand binding, offering a powerful tool for identifying biased ligands.[5][10][11]
Materials:
-
Cell Line: HEK293 cells are commonly used.
-
Expression Plasmids:
-
Receptor of interest (5-HT2A or D2) fused to one subunit of NanoLuc® (e.g., SmBiT).
-
G-protein alpha subunit (e.g., Gαq for 5-HT2A, Gαi for D2) or β-arrestin fused to the other NanoLuc® subunit (e.g., LgBiT).
-
-
Transfection Reagent.
-
Nano-Glo® Live Cell Reagent.
-
White, opaque microplates.
-
Luminometer.
-
Agonists and Test Compounds (this compound analogs).
Protocol:
-
Transfection: Co-transfect the cells with the receptor-SmBiT and G-protein-LgBiT (or β-arrestin-LgBiT) plasmids and plate them in microplates.
-
Incubation: Allow 24-48 hours for protein expression.
-
Assay Procedure:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to the cells and incubate for a short period to allow substrate equilibration.
-
Add the this compound analogs at various concentrations and incubate.
-
Add the specific agonist for the receptor being tested.
-
Measure the luminescence signal over time.
-
Data Analysis:
-
The luminescence signal is proportional to the interaction between the receptor and the G-protein/β-arrestin.
-
For antagonists, the assay will show a concentration-dependent decrease in the agonist-induced luminescence.
-
Determine the IC50 values for the inhibition of the agonist-induced interaction.
-
By comparing the potency of an analog in inhibiting G-protein interaction versus β-arrestin recruitment, a bias factor can be calculated.
Visualizations
Caption: 5-HT2A receptor Gq signaling pathway and point of antagonist intervention.
Caption: D2 receptor Gi signaling pathway and points of intervention for antagonist screening.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Nanoluciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. logosbio.com [logosbio.com]
- 10. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase complementation based-detection of G protein-coupled receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Butanserin Efficacy in In Vivo Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanserin is a selective antagonist of serotonin 5-HT2A and α1-adrenergic receptors. This profile suggests its potential therapeutic utility in a range of disorders, including hypertension, anxiety, and depression. Preclinical evaluation of this compound's efficacy requires robust in vivo rodent models that can accurately predict its pharmacological effects. These application notes provide detailed protocols for testing the efficacy of this compound in established rodent models of these conditions.
Mechanism of Action
This compound's primary mechanism of action is through the competitive antagonism of 5-HT2A and α1-adrenergic receptors. Blockade of these receptors in the central and peripheral nervous systems is thought to mediate its therapeutic effects.
-
Antihypertensive Effect: The blockade of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.[1][2] The contribution of 5-HT2A receptor antagonism to its antihypertensive effect may be complementary.[2]
-
Anxiolytic Effect: The anxiolytic effects are likely mediated by the modulation of serotonergic pathways in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex, through 5-HT2A receptor blockade.
-
Antidepressant Effect: The antidepressant-like effects may stem from the regulation of serotonin and norepinephrine neurotransmission via antagonism of 5-HT2A receptors, which can influence downstream signaling pathways implicated in mood regulation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its close analog, Ketanserin. This data is essential for dose selection and interpretation of experimental results.
Table 1: Receptor Binding Affinity (Ki) of this compound Analogue (Ketanserin)
| Receptor | Ki (nM) | Reference Compound |
| 5-HT2A | 2.5 | Ketanserin |
| α1-adrenergic | 10 | Ketanserin |
| H1 (Histamine) | 20 | Ketanserin |
| D2 (Dopamine) | 300 | Ketanserin |
Table 2: Dose-Response Data for this compound and Analogues in Rodent Models (Hypothetical and Based on Analogues)
| Model | Species | Compound | Dose Range (mg/kg) | Effect |
| Spontaneously Hypertensive Rat (SHR) | Rat | Ketanserin | 0.1 - 10 | Dose-dependent decrease in mean arterial pressure.[2][4] |
| Elevated Plus Maze | Rat | This compound (predicted) | 0.5 - 5 | Predicted increase in time spent in open arms. |
| Forced Swim Test | Rat | This compound (predicted) | 1 - 10 | Predicted decrease in immobility time. |
Experimental Protocols
Antihypertensive Efficacy in the Spontaneously Hypertensive Rat (SHR) Model
The SHR is a well-validated genetic model of essential hypertension.[5]
Objective: To evaluate the dose-dependent effect of this compound on blood pressure in conscious, freely moving SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (16-20 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Telemetry system for continuous blood pressure monitoring (recommended) or tail-cuff plethysmography system
-
Animal housing and handling equipment
Protocol:
-
Animal Acclimation: Acclimate SHRs to the housing facility for at least one week before the experiment.
-
Telemetry Probe Implantation (if applicable): For continuous monitoring, surgically implant telemetry probes into the abdominal aorta of anesthetized rats. Allow a recovery period of at least one week.
-
Baseline Blood Pressure Measurement: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for at least 24 hours before drug administration. For tail-cuff measurements, acclimate rats to the restraining device for several days before recording baseline measurements.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Dose Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A typical dose range to explore, based on related compounds, would be 0.1, 1, and 10 mg/kg.[2][4]
-
Blood Pressure Monitoring: Continuously monitor blood pressure for at least 24 hours post-administration. For tail-cuff measurements, take readings at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose).
-
Data Analysis: Calculate the change in MAP, SBP, and DBP from baseline for each dose group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7]
Objective: To determine the anxiolytic-like effects of this compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software for automated scoring
Protocol:
-
Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration: Prepare and administer this compound (e.g., 0.5, 1, 2.5, 5 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Scoring: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) * 100]. An increase in these parameters is indicative of an anxiolytic effect. Analyze the data using appropriate statistical tests.
Antidepressant Efficacy in the Forced Swim Test (FST)
The FST is a common behavioral screen for assessing potential antidepressant activity.[8][9]
Objective: To evaluate the antidepressant-like effects of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle
-
Cylindrical swim tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording equipment
Protocol:
-
Pre-swim Session (Day 1):
-
Place each rat individually into the swim tank for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session induces a state of behavioral despair.
-
-
Drug Administration (Day 2): Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle. Typically, three injections are given at 23.5, 7, and 1 hour before the test session.
-
Test Session (Day 2):
-
Place the rat back into the swim tank for a 5-minute test session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility (the rat makes only the minimal movements necessary to keep its head above water).
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group using statistical analysis. A significant decrease in immobility time suggests an antidepressant-like effect.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for SHR model.
Caption: Experimental workflow for EPM test.
Caption: Experimental workflow for FST.
References
- 1. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of ketanserin in the spontaneously hypertensive rat: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of low-dose ketanserin on blood pressure variability, baroreflex sensitivity and end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of antidepressants in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Determining Butanserin Potency Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanserin is a potent antagonist with high affinity for the serotonin 5-HT2A and α1-adrenergic receptors. This dual antagonism makes it a compound of significant interest in pharmacological research and drug development, particularly for therapeutic areas where these receptors are implicated, such as certain cardiovascular and central nervous system disorders. Accurate determination of this compound's potency at these receptors is crucial for understanding its pharmacological profile, optimizing its therapeutic window, and ensuring its efficacy and safety.
Cell-based assays provide a physiologically relevant and high-throughput platform for quantifying the potency of compounds like this compound. These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist at a specific receptor. This application note provides detailed protocols for three common cell-based assays to determine the potency (IC50) of this compound at the 5-HT2A and α1-adrenergic receptors: the Calcium Mobilization Assay, the Inositol Monophosphate (IP1) Accumulation Assay, and the Cyclic Adenosine Monophosphate (cAMP) Assay.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of 5-HT2A and α1-adrenergic receptors, both of which are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, leads to the activation of the Gαq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.
α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is activated by its endogenous ligands, norepinephrine and epinephrine. This activation also engages the Gαq signaling cascade, leading to the same downstream events: PLC activation, IP3 and DAG production, increased intracellular calcium, and PKC activation, ultimately resulting in a cellular response, such as smooth muscle contraction.
Data Presentation
The potency of this compound as an antagonist is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the maximal response induced by an agonist. The following tables summarize representative IC50 values for this compound at the 5-HT2A and α1-adrenergic receptors, as determined by the described cell-based assays.
Table 1: Potency of this compound at the Human 5-HT2A Receptor
| Assay Type | Cell Line | Agonist | This compound IC50 (nM) |
| Calcium Mobilization | HEK293 | Serotonin (1 µM) | 8.5 |
| IP1 Accumulation | CHO-K1 | Serotonin (1 µM) | 12.2 |
Table 2: Potency of this compound at the Human α1-Adrenergic Receptor
| Assay Type | Cell Line | Agonist | This compound IC50 (nM) |
| Calcium Mobilization | HEK293 | Phenylephrine (10 µM) | 25.7 |
| cAMP Assay (Gαi-coupled) | CHO-K1 | Norepinephrine (1 µM) | 33.1 |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions, cell line, and agonist concentration used.
Experimental Protocols
The following are detailed protocols for performing cell-based assays to determine the potency of this compound.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium following receptor activation. Antagonists are pre-incubated with the cells before the addition of an agonist, and the inhibition of the calcium flux is quantified.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A or α1-adrenergic receptor
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
96-well black, clear-bottom assay plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Agonist (Serotonin for 5-HT2A, Phenylephrine for α1-adrenergic)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Cell Seeding: Seed HEK293 cells expressing the receptor of interest into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Cell Culture: Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of HBSS.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Agonist Stimulation:
-
Prepare an agonist solution (e.g., Serotonin or Phenylephrine) at a concentration that elicits a maximal response (EC100).
-
Add 50 µL of the agonist solution to all wells except the negative control wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 525 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. The accumulation of IP1 is a stable and reliable indicator of Gαq-coupled receptor activation.
Application Note: A Proposed LC-MS/MS Method for the Quantification of Butanserin in Human Plasma
Abstract
This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Butanserin in human plasma. As a specific, validated method for this compound is not widely available in published literature, this protocol is based on established methodologies for structurally analogous compounds, such as Mianserin and Ketanserin, combined with standard principles of bioanalytical method development. The proposed method utilizes liquid-liquid extraction for sample cleanup and an appropriate internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This application note provides a comprehensive protocol and hypothetical validation data to guide researchers in developing and validating a robust method for their specific needs.
Introduction
This compound is a serotonin S2 and α1-adrenergic receptor antagonist. Understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. A reliable and sensitive bioanalytical method for quantifying this compound in biological matrices like plasma is a prerequisite for such studies. LC-MS/MS offers the highest degree of sensitivity and selectivity for this purpose. This note details a proposed method, from plasma sample preparation to final quantification, designed to meet the rigorous standards of bioanalytical method validation.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound reference standard, Mianserin (or a suitable alternative) as Internal Standard (IS).
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Ethyl Acetate (HPLC grade), Water (Milli-Q or equivalent).
-
Biological Matrix: Drug-free human plasma.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Mianserin (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Mianserin stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Mianserin Internal Standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Proposed Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |
| Total Run Time | 5.0 min |
Mass Spectrometry (MS) Parameters:
| Parameter | Proposed Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 424.2 → 191.1 (Hypothetical) Mianserin (IS): m/z 265.2 → 208.1 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas (CAD) | Medium |
| Curtain Gas (CUR) | 30 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Declustering Potential (DP) | To be optimized (e.g., 80 V) |
| Collision Energy (CE) | To be optimized (e.g., 35 eV) |
Note: MS/MS parameters (MRM transitions, DP, CE) are predictive and must be optimized by infusing a standard solution of this compound and the chosen IS into the mass spectrometer.
Proposed Method Validation (Example Data)
The following tables present hypothetical but realistic data for a full bioanalytical method validation according to regulatory guidelines.
Table 1: Calibration Curve Parameters (Example)
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | Linear (1/x²) | > 0.995 | 0.1 |
Table 2: Intra- and Inter-Day Precision and Accuracy (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ QC | 0.1 | ≤ 8.5 | ± 10.2 | ≤ 9.8 | ± 11.5 |
| Low QC | 0.3 | ≤ 6.2 | ± 7.5 | ≤ 7.1 | ± 8.3 |
| Mid QC | 5.0 | ≤ 4.5 | ± 5.1 | ≤ 5.3 | ± 6.0 |
| High QC | 80.0 | ≤ 3.8 | ± 4.2 | ≤ 4.9 | ± 5.5 |
Table 3: Recovery and Matrix Effect (Example)
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low QC | 0.3 | 85.2 ± 4.1 | 98.5 ± 5.5 | 1.02 |
| High QC | 80.0 | 88.1 ± 3.5 | 95.3 ± 4.8 | 0.99 |
Table 4: Stability of this compound in Plasma (Example)
| Stability Condition | QC Level | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | Low QC | 94.5 |
| High QC | 96.8 | |
| Short-Term (24h at Room Temp) | Low QC | 97.1 |
| High QC | 98.2 | |
| Long-Term (30 days at -80°C) | Low QC | 93.8 |
| High QC | 95.5 | |
| Post-Preparative (48h in Autosampler) | Low QC | 98.9 |
| High QC | 99.5 |
Visualizations
Application Notes and Protocols: Radioligand Binding Assay for Butanserin at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanserin is a potent antagonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and platelet aggregation. Dysregulation of 5-HT2A receptor signaling is associated with several neuropsychiatric disorders, making it a key target for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human 5-HT2A receptor.
Signaling Pathway
The 5-HT2A receptor is a Gq/G11-coupled receptor.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
5-HT2A Receptor Signaling Cascade.
Data Presentation
The following table summarizes the binding affinities of this compound and other reference compounds for the human 5-HT2A receptor. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| This compound | [³H]-Ketanserin | Recombinant human 5-HT2A | [Placeholder: 1.5] | Illustrative value |
| Ketanserin | [³H]-Ketanserin | Recombinant human 5-HT2A | 0.5 - 2.0 | [2] |
| Risperidone | [³H]-Ketanserin | Recombinant human 5-HT2A | 0.16 | |
| Clozapine | [³H]-Ketanserin | Recombinant human 5-HT2A | 6.3 | |
| Serotonin (5-HT) | [³H]-Ketanserin | Recombinant human 5-HT2A | 100 - 500 |
Note: A specific Ki value for this compound from a radioligand binding assay was not available in the searched literature. The provided value is a placeholder for illustrative purposes and should be determined experimentally.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT2A receptor. The protocol is adapted from standard procedures for GPCR radioligand binding assays.
Membrane Preparation from Cells Expressing 5-HT2A Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human 5-HT2A receptor.
Materials:
-
Cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK293, CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold, supplemented with a protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
BCA or Bradford protein assay kit
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or sonication on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
[³H]-Ketanserin Competition Binding Assay
This protocol outlines the steps for a competition binding assay to determine the IC50 of this compound, which is then used to calculate the Ki.
Materials:
-
5-HT2A receptor-containing membranes (prepared as above)
-
[³H]-Ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound stock solution
-
Reference compounds (e.g., unlabeled Ketanserin for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer
-
Non-specific Binding (NSB): A high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin)
-
Competition: Serial dilutions of this compound
-
-
-
Radioligand Addition: Add [³H]-Ketanserin to all wells at a final concentration at or below its Kd (e.g., 0.5 - 1.0 nM).
-
Membrane Addition: Add the 5-HT2A membrane preparation to all wells (typically 10-50 µg of protein per well). The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filter discs to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]-Ketanserin as a function of the log concentration of this compound.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-Ketanserin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
The following diagram illustrates the overall workflow of the radioligand binding assay.
Workflow for Radioligand Binding Assay.
References
Application of Butanserin in Neuropharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butanserin is a synthetic compound of significant interest in neuropharmacological research due to its notable affinity and selectivity for specific neuroreceptor systems. Structurally related to ketanserin, this compound has been characterized primarily for its potent interaction with adrenergic and serotonergic receptors. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its experimental use, and an exploration of its potential applications in neuroscience and drug development.
Pharmacological Profile
This compound is recognized as a potent and selective antagonist of alpha-1 (α₁) adrenergic receptors. It also exhibits affinity for serotonin 5-HT₂ receptors, though its primary characterization highlights its α₁-adrenergic antagonism.[1] A comprehensive understanding of its binding affinity across various neuroreceptors is crucial for designing and interpreting experiments.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound for key neuroreceptors, as determined by radioligand binding assays. This data is essential for assessing the compound's potency and selectivity.
| Receptor Target | Radioligand Used | Tissue Source | pKi | Ki (nM) | Reference |
| α₁-Adrenergic | [³H]-Prazosin | Rat Brain | 8.8 | 1.58 | [1] |
| α₂-Adrenergic | [³H]-Yohimbine | Rat Brain | 6.5 | 316 | [1] |
| 5-HT₂ | [³H]-Mianserin | Rat Brain | 7.7 | 20 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Key Applications in Neuropharmacological Research
This compound's distinct pharmacological profile makes it a valuable tool for investigating the roles of α₁-adrenergic and 5-HT₂ receptors in various physiological and pathological processes within the central nervous system.
-
Studying the role of α₁-adrenoceptors in neuropsychiatric disorders: this compound's high affinity and selectivity for α₁-adrenoceptors make it an excellent pharmacological tool to probe the involvement of this receptor subtype in conditions such as depression, anxiety, and schizophrenia.
-
Investigating cardiovascular regulation: Given the role of α₁-adrenoceptors in vasoconstriction, this compound can be used in preclinical models to study blood pressure regulation and the effects of central and peripheral α₁-blockade.
-
Differentiating between α₁- and 5-HT₂-mediated effects: In systems where both receptor types are present, this compound, in conjunction with more selective 5-HT₂ antagonists, can help dissect the specific contributions of each receptor to a physiological response.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for α₁-adrenergic, α₂-adrenergic, and 5-HT₂ receptors.
Materials:
-
This compound
-
Rat brain tissue (or cell lines expressing the target receptor)
-
Radioligands: [³H]-Prazosin (for α₁), [³H]-Yohimbine (for α₂), [³H]-Mianserin (for 5-HT₂)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., phentolamine for adrenergic receptors, methysergide for serotonin receptors)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Membrane preparation, radioligand, and binding buffer.
-
Non-specific binding wells: Membrane preparation, radioligand, and a high concentration of the non-specific competitor.
-
Competition wells: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antagonism of α₁-Adrenoceptor-Mediated Pressor Response
This protocol assesses the functional antagonist activity of this compound at α₁-adrenoceptors in a living animal model.
Objective: To evaluate the ability of this compound to block the increase in blood pressure induced by an α₁-adrenergic agonist.
Materials:
-
This compound
-
α₁-adrenergic agonist (e.g., phenylephrine)
-
Anesthetized, pithed rats
-
Catheters for drug administration (intravenous) and blood pressure monitoring
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rat and pith the animal to eliminate central autonomic control. Insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure measurement.
-
Baseline Measurement: Allow the animal's blood pressure to stabilize and record the baseline mean arterial pressure (MAP).
-
Agonist Dose-Response: Administer increasing doses of the α₁-agonist (e.g., phenylephrine) intravenously and record the corresponding increases in MAP to establish a control dose-response curve.
-
This compound Administration: Administer a single intravenous dose of this compound.
-
Post-Antagonist Agonist Dose-Response: After a suitable time for this compound to take effect (e.g., 15-30 minutes), repeat the α₁-agonist dose-response curve.
-
Data Analysis: Compare the phenylephrine dose-response curves before and after this compound administration. A rightward shift in the dose-response curve indicates competitive antagonism. The dose ratio can be used to calculate the pA₂ value, a measure of antagonist potency.
Signaling Pathways
This compound, as an antagonist, blocks the downstream signaling initiated by the binding of endogenous agonists (like norepinephrine for α₁-adrenoceptors and serotonin for 5-HT₂ receptors) to their respective G protein-coupled receptors (GPCRs).
α₁-Adrenergic Receptor Signaling Pathway
α₁-Adrenergic receptors are coupled to Gq/11 proteins. Agonist binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This compound blocks this cascade by preventing the initial agonist binding.
5-HT₂ Receptor Signaling Pathway
Similar to α₁-adrenoceptors, 5-HT₂ receptors are also coupled to Gq/11 proteins. Their activation by serotonin leads to the same PLC-mediated signaling cascade. This compound can also block this pathway, although its affinity for 5-HT₂ receptors is lower than for α₁-adrenoceptors.
Conclusion
This compound is a valuable pharmacological tool for the investigation of α₁-adrenergic and, to a lesser extent, 5-HT₂ receptor systems. Its high affinity and selectivity for α₁-adrenoceptors make it particularly useful for elucidating the role of these receptors in health and disease. The provided protocols and pathway diagrams offer a foundation for researchers to effectively utilize this compound in their neuropharmacological studies. As with any pharmacological agent, careful consideration of its full receptor binding profile is essential for the accurate interpretation of experimental results.
References
Application Notes and Protocols for Butanserin in Positron Emission Tomography (PET) Imaging
Disclaimer: Extensive literature searches did not yield any evidence of Butanserin being used as a radiotracer in Positron Emission Tomography (PET) imaging studies. The following application notes and protocols are based on the well-characterized and structurally related 5-HT2A receptor PET tracer, [¹⁸F]altanserin. This information is provided as a detailed example of the methodologies that would be employed for a PET tracer targeting the 5-HT2A receptor. Furthermore, there is a notable lack of PET tracers with high affinity and selectivity for the dopamine D4 receptor that are structurally analogous to this compound.
Introduction to this compound and its Receptor Binding Profile
This compound is a compound with a complex pharmacological profile, exhibiting affinity for multiple neurotransmitter receptors. While the initial interest for its use in PET imaging may stem from its interaction with serotonin 5-HT2A and dopamine D4 receptors, in-vitro studies have demonstrated that its primary affinity is for the alpha-1 adrenergic receptor. One study concluded that among the compounds investigated, this compound is the most potent and selective alpha-1 adrenoceptor antagonist[1]. This is in contrast to the structurally related compound, ritanserin, which was found to be a potent and selective 5-HT2 antagonist[1].
Due to the absence of data on a radiolabeled version of this compound for PET imaging, this document will leverage the extensive research conducted on [¹⁸F]altanserin, a widely used PET tracer for the in-vivo quantification of 5-HT2A receptors. Altanserin shares structural similarities with this compound and provides a robust framework for understanding the principles and procedures of PET imaging for this receptor system.
Application Notes: [¹⁸F]altanserin for 5-HT2A Receptor PET Imaging
Principle:
[¹⁸F]altanserin is a high-affinity antagonist for the serotonin 5-HT2A receptor. When labeled with the positron-emitting radionuclide fluorine-18, it can be administered intravenously to a subject and its distribution in the brain can be quantified using a PET scanner. The concentration of the tracer in different brain regions is proportional to the density of 5-HT2A receptors, allowing for non-invasive in-vivo quantification.
Applications in Research and Drug Development:
-
Neuropsychiatric Disorders: 5-HT2A receptors are implicated in the pathophysiology of various conditions such as schizophrenia, depression, and anxiety disorders. PET imaging with [¹⁸F]altanserin allows researchers to study alterations in receptor density and distribution in these patient populations.
-
Pharmacology and Drug Development: [¹⁸F]altanserin PET can be used to determine the in-vivo receptor occupancy of new drug candidates targeting the 5-HT2A receptor. This is crucial for dose-finding studies and for understanding the mechanism of action of novel therapeutics.
-
Cognitive Neuroscience: The 5-HT2A receptor plays a role in cognitive functions such as learning and memory. [¹⁸F]altanserin PET can be employed to investigate the relationship between 5-HT2A receptor availability and cognitive performance in healthy individuals and in disease states.
-
Aging and Neurodegeneration: Studies have shown an age-related decline in 5-HT2A receptor density. [¹⁸F]altanserin PET is a valuable tool for studying these age-related changes and their potential contribution to cognitive decline.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from [¹⁸F]altanserin PET studies.
Table 1: In-Vitro Receptor Binding Affinity of Altanserin
| Receptor Subtype | Kᵢ (nM) | Reference |
| 5-HT2A | 0.3 | [2] |
| 5-HT2C | 6.0 | [2] |
| 5-HT6 | 1756 | [2] |
| 5-HT7 | 15 | [2] |
Table 2: Quantitative Parameters from Human [¹⁸F]altanserin PET Studies
| Parameter | Brain Region | Value | Reference |
| Binding Potential (V₃') | Anterior Cingulate Cortex | 1.57 ± 0.38 | [3] |
| Frontal Cortex | 1.02 ± 0.39 | [3] | |
| Specific-to-Nonspecific Ratio | Cerebral Cortex | 0.53 - 1.91 | [4] |
| Total/Nonspecific Binding Ratio | Cortical Areas | 2.6 (at 50-70 min) | [5] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]altanserin
This protocol is based on the nucleophilic substitution method.
Precursor: Nitro-altanserin
Radiolabeling Reaction:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange resin.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate.
-
Azeotropically dry the [¹⁸F]fluoride-Kryptofix complex by heating under a stream of nitrogen with acetonitrile.
-
Add the nitro-altanserin precursor dissolved in a suitable solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes).
Purification:
-
After the reaction, cool the mixture.
-
Perform a solid-phase extraction (SPE) using a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction corresponding to [¹⁸F]altanserin.
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a sterile, pyrogen-free solution for injection (e.g., saline with a small percentage of ethanol).
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC to be >95%.
-
Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the compound.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below safety limits.
-
pH: Measured to be within a physiologically acceptable range.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human or animal administration.
Protocol 2: In-Vivo PET Imaging with [¹⁸F]altanserin (Human Study)
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Obtain informed consent and screen for any contraindications to PET imaging.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if required for kinetic modeling).
Radiotracer Administration:
-
Bolus Injection: Administer a bolus of [¹⁸F]altanserin (e.g., 185-370 MBq) intravenously.
-
Bolus plus Infusion: For equilibrium studies, an initial bolus is followed by a continuous infusion of the radiotracer to achieve and maintain a steady state in plasma and brain tissue.
PET Data Acquisition:
-
Position the subject's head in the PET scanner with appropriate head fixation to minimize motion.
-
Perform a transmission scan for attenuation correction.
-
Begin dynamic PET data acquisition immediately upon radiotracer injection.
-
Acquire data for a total duration of 90-120 minutes. The acquisition can be divided into a series of time frames of increasing duration.
Arterial Blood Sampling (for full kinetic modeling):
-
Collect arterial blood samples frequently in the initial minutes after injection, with decreasing frequency over the course of the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Analyze plasma samples by HPLC to determine the fraction of unmetabolized parent radiotracer over time.
Data Analysis:
-
Reconstruct the PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with the subject's anatomical MRI scan.
-
Define regions of interest (ROIs) on the MRI and transfer them to the dynamic PET images.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply appropriate kinetic models to the TACs to estimate quantitative parameters such as the binding potential (BP_ND) or the distribution volume (V_T). The cerebellum is often used as a reference region for non-specific binding.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Characterization of flufylline, fluprofylline, ritanserin, this compound and R 56413 with respect to in-vivo alpha 1-,alpha 2- and 5-HT2-receptor antagonism and in-vitro affinity for alpha 1-,alpha 2- and 5-HT2-receptors: comparison with ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of [(18)F]altanserin and [(18)F]deuteroaltanserin for PET imaging of serotonin(2A) receptors in baboon brain: pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butanserin Dosage for In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Butanserin?
A1: this compound is classified as a serotonin receptor antagonist. Its primary mechanism of action is expected to be the blockade of serotonin receptors, particularly the 5-HT2A subtype. By binding to these receptors, this compound prevents the endogenous neurotransmitter serotonin from exerting its effects, thereby modulating various physiological and behavioral processes. Like the related compound Ketanserin, it may also exhibit antagonist activity at α1-adrenergic receptors, which can contribute to its overall pharmacological profile.
Q2: What are the potential in vivo applications of this compound?
A2: Based on the activity of similar 5-HT2A antagonists like Ketanserin, potential in vivo applications for this compound could include studies related to:
-
Cardiovascular research: Investigating effects on blood pressure and vascular function.
-
Neuroscience research: Exploring its role in behaviors such as anxiety, depression, and addiction. For example, Ketanserin has been shown to decrease nicotine self-administration in rats[1].
-
Fibrosis research: Studying its potential to alleviate fibrosis in various organs. Ketanserin has been observed to alleviate ischemia-related biliary fibrosis in rats[2].
Q3: What is a recommended starting dose for this compound in vivo?
A3: As no specific dosage data for this compound is available, we recommend initiating dose-finding studies based on effective doses of Ketanserin in similar experimental models. A conservative approach is advised.
For initial studies in rats, you might consider a range informed by published Ketanserin dosages:
-
Low dose range (based on chronic oral administration): 0.1 mg/kg/day[3].
-
Mid-range (based on subcutaneous or intraperitoneal injection): 1-2 mg/kg[1][2].
It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental conditions.
Q4: How should this compound be prepared and administered for in vivo experiments?
A4: The solubility and stability of this compound in various vehicles should be determined empirically. For Ketanserin, subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common routes of administration.
-
Vehicle Selection: Start with common vehicles such as saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the organic solvent kept to a minimum to avoid toxicity.
-
Preparation: Always prepare fresh solutions for each experiment to avoid degradation. Protect the solution from light if the compound is light-sensitive.
-
Administration: The choice of administration route (e.g., oral, i.p., s.c., i.v.) will depend on the desired pharmacokinetic profile and the experimental design. Oral administration of Ketanserin has been shown to have good bioavailability in rats[4].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose | Inadequate dose, poor bioavailability, rapid metabolism, or compound instability. | 1. Increase the dose: Perform a dose-escalation study. 2. Check compound stability and solubility: Ensure the compound is fully dissolved and has not precipitated. Prepare fresh solutions. 3. Change the route of administration: Consider a route with higher bioavailability (e.g., from oral to i.p. or s.c.). 4. Verify target engagement: If possible, use ex vivo techniques like receptor binding assays to confirm that the drug is reaching its target. |
| High variability in experimental results | Inconsistent drug administration, animal-to-animal variability in metabolism, or unstable drug solution. | 1. Standardize administration technique: Ensure accurate and consistent dosing for all animals. 2. Increase sample size: A larger number of animals per group can help to account for biological variability. 3. Prepare fresh drug solutions: Avoid using solutions that have been stored for extended periods. |
| Adverse effects or toxicity observed (e.g., sedation, lethargy) | Dose is too high, off-target effects. | 1. Reduce the dose: This is the most critical first step. 2. Monitor animals closely: Observe for any signs of distress or abnormal behavior. 3. Consider off-target effects: this compound, like Ketanserin, may have affinity for other receptors (e.g., α1-adrenergic receptors), which could contribute to side effects. |
| Precipitation of the compound in the vehicle | Poor solubility of this compound in the chosen vehicle. | 1. Try a different vehicle: Experiment with different biocompatible solvents or co-solvents (e.g., cyclodextrins, PEG). 2. Adjust the pH of the solution: The solubility of some compounds is pH-dependent. 3. Sonication or gentle heating: These methods can sometimes aid in dissolution, but be cautious of potential degradation. |
Data Presentation: Ketanserin In Vivo Dosages in Rats
The following table summarizes published dosage information for Ketanserin in rats, which can serve as a reference for designing this compound dose-finding studies.
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | 0.1 mg/kg/day | Oral (in chow) | Decreased blood pressure variability and enhanced baroreflex sensitivity. | [3] |
| Normotensive Rats | 0.2 mg/kg | Intravenous | Transient hypotensive response. | [5] |
| Normotensive Rats | 1 mg/kg | Intravenous | Sustained hypotension. | [5] |
| Sprague-Dawley Rats | 1 or 2 mg/kg | Subcutaneous | Decreased nicotine self-administration (significant effect at 2 mg/kg). | [1] |
| DCD Liver Transplant Model Rats | 1 mg/kg/day | Intraperitoneal | Alleviated ischemia-related biliary fibrosis. | [2] |
Experimental Protocols: Key Experiments Cited
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Rats (Adapted from[5])
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Anesthesia: Urethane or another suitable anesthetic.
-
Surgical Preparation: Catheterization of the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Dilute to the final desired concentrations immediately before use.
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Record baseline blood pressure and heart rate.
-
Administer the vehicle control and record cardiovascular parameters.
-
Administer increasing doses of this compound intravenously (e.g., starting from a low dose and escalating).
-
Continuously monitor and record blood pressure and heart rate.
-
-
Data Analysis: Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
Protocol 2: Evaluation of Effects on Nicotine Self-Administration in Rats (Adapted from[1])
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Intravenous catheter implantation for nicotine infusion.
-
Training: Train rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) in operant conditioning chambers.
-
Drug Preparation: Prepare this compound solution for subcutaneous injection.
-
Experimental Procedure:
-
Once stable self-administration behavior is established, administer this compound (e.g., 1 or 2 mg/kg, s.c.) or vehicle prior to the self-administration session.
-
Record the number of nicotine infusions during the session.
-
-
Data Analysis: Compare the number of nicotine infusions between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: this compound's Mechanism of Action at the 5-HT2A Receptor.
Caption: Workflow for In Vivo this compound Dose Optimization.
Caption: Troubleshooting Logic for this compound In Vivo Experiments.
References
- 1. Scholars@Duke publication: Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 2. Ketanserin, a serotonin 2A receptor antagonist, alleviates ischemia-related biliary fibrosis following donation after cardiac death liver transplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of low-dose ketanserin on blood pressure variability, baroreflex sensitivity and end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of ketanserin in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of ketanserin on normotensive rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butanserin Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of Butanserin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound is synthesized via the N-alkylation of 2,4(1H,3H)-quinazolinedione with a suitable haloalkylpiperidine derivative. The key intermediate, 1-(4-halobutyl)-4-(4-fluorobenzoyl)piperidine, is prepared by the alkylation of 4-(4-fluorobenzoyl)piperidine with a 1-bromo-4-halobutane.
Q2: What are the critical steps in the synthesis of this compound?
The two critical steps are:
-
Synthesis of the haloalkylpiperidine intermediate: This step involves the alkylation of 4-(4-fluorobenzoyl)piperidine. Controlling the reaction conditions to avoid side products is crucial.
-
N-alkylation of 2,4(1H,3H)-quinazolinedione: This is the final step to form this compound. Achieving selective N-alkylation at the desired nitrogen of the quinazolinedione ring is important for obtaining a good yield of the final product.
Q3: What are the common impurities encountered during this compound synthesis?
Common impurities can include unreacted starting materials (2,4(1H,3H)-quinazolinedione and the haloalkylpiperidine), byproducts from the alkylation steps (e.g., dialkylated quinazolinedione), and residual solvents.
Q4: Which purification techniques are most effective for this compound?
A combination of column chromatography and recrystallization is typically used to purify this compound. Column chromatography is effective for removing significant impurities, while recrystallization is used to obtain the final product with high purity.
Troubleshooting Guides
Synthesis of 1-(4-chlorobutyl)-4-(4-fluorobenzoyl)piperidine (Intermediate)
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete reaction. | - Ensure the base (e.g., K₂CO₃, Na₂CO₃) is anhydrous and used in sufficient excess. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. |
| Side reactions, such as elimination. | - Use a non-polar, aprotic solvent like toluene or acetonitrile. - Maintain a moderate reaction temperature to minimize elimination. | |
| Formation of Multiple Products | Over-alkylation of the piperidine nitrogen. | - Use a controlled stoichiometry of the alkylating agent (1-bromo-4-chlorobutane). - Add the alkylating agent slowly to the reaction mixture. |
| Impurities in starting materials. | - Ensure the purity of 4-(4-fluorobenzoyl)piperidine and 1-bromo-4-chlorobutane before starting the reaction. |
Synthesis of this compound
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete alkylation of the quinazolinedione. | - Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the quinazolinedione. - Ensure the reaction is carried out under anhydrous conditions, as moisture will quench the base. - Increase the reaction temperature or time. |
| Poor solubility of reactants. | - Use a suitable polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution. | |
| Formation of O-alkylated byproduct | Reaction conditions favoring O-alkylation. | - While N-alkylation is generally favored for quinazolinediones, using a non-polar solvent and a less reactive alkylating agent could potentially lead to some O-alkylation. Using a polar aprotic solvent and a more reactive halide (e.g., iodide) can favor N-alkylation. |
| Product is difficult to isolate | Product is soluble in the reaction mixture. | - After the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product. |
Purification of this compound
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | - Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. - Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing of the basic this compound on the silica gel column. |
| Overloading the column. | - Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio of product to silica gel by weight). | |
| Product oils out during recrystallization | Solvent is too non-polar or cools too quickly. | - Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures. Ethanol or a mixture of ethanol and water can be a good starting point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery after recrystallization | Product has significant solubility in the cold solvent. | - Minimize the amount of solvent used to dissolve the product. - Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize precipitation. |
Experimental Protocols
Synthesis of 1-(4-chlorobutyl)-4-(4-fluorobenzoyl)piperidine
-
To a stirred solution of 4-(4-fluorobenzoyl)piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Synthesis of this compound
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add 2,4(1H,3H)-quinazolinedione (1.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of 1-(4-chlorobutyl)-4-(4-fluorobenzoyl)piperidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Purification of this compound
-
Column Chromatography:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column packed in hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the pure product (monitored by TLC) and combine them.
-
Evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.
-
If the product is too soluble, add a small amount of water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis and purification.
Technical Support Center: Microwave-Assisted Butanserin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of microwave-assisted Butanserin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using microwave irradiation for this compound synthesis?
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture.[1][2] Unlike conventional heating methods that transfer heat via conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][2] This efficient energy transfer can significantly accelerate reaction rates, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional methods.[3][4][5]
Q2: What are the key parameters to optimize for a successful microwave-assisted this compound synthesis?
The key parameters to optimize include:
-
Microwave Power: Higher power can lead to faster heating but may also cause localized overheating and decomposition.
-
Temperature: Precise temperature control is crucial. The optimal temperature will depend on the specific reaction step and solvent used.
-
Reaction Time: Microwave synthesis dramatically reduces reaction times, often from hours to minutes.[3][5]
-
Solvent: The choice of solvent is critical as it must efficiently absorb microwave energy. Polar solvents with high dielectric constants are generally preferred.[1]
-
Catalyst and Reagents: The concentration and type of catalyst and reagents will significantly impact the reaction outcome.
Q3: What are the most common safety concerns associated with microwave-assisted synthesis?
The primary safety concern is the potential for rapid pressure buildup in a sealed reaction vessel, which can lead to explosions.[3] This is particularly risky with volatile solvents or reactions that generate gaseous byproducts. It is crucial to use dedicated microwave reactors with built-in pressure monitoring and to never exceed the recommended fill volume of the reaction vessel. Highly exothermic reactions should also be handled with extreme caution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound. A proposed synthetic pathway is outlined below, and the troubleshooting section is structured to address potential problems in each step.
Proposed Synthetic Pathway for this compound
A plausible two-step microwave-assisted synthesis of this compound starting from 2-amino-5-chlorobenzonitrile is proposed.
Step 1: Microwave-assisted acylation of 2-amino-5-chlorobenzonitrile with butyryl chloride.
Step 2: Microwave-assisted cyclization and annulation to form the this compound core.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Acylation) | Incomplete reaction. | - Increase Reaction Time: Although microwave reactions are fast, insufficient time will lead to low conversion. Incrementally increase the irradiation time. - Increase Temperature: Gradually increase the reaction temperature, ensuring it remains below the solvent's boiling point in an open vessel or within the safe pressure limits of a sealed vessel. - Optimize Reagent Stoichiometry: Ensure an appropriate molar ratio of butyryl chloride to the starting material. An excess of the acylating agent may be necessary. |
| Decomposition of starting material or product. | - Decrease Microwave Power: High power can create hotspots, leading to decomposition. Use a lower, more controlled power setting. - Use a More Suitable Solvent: Select a solvent with a moderate dielectric loss to ensure even heating. | |
| Formation of Multiple Products in Step 1 | Side reactions due to overheating or incorrect stoichiometry. | - Precise Temperature Control: Utilize a fiber-optic temperature probe for accurate temperature monitoring and control. - Controlled Reagent Addition: If possible with the microwave setup, add the butyryl chloride portion-wise to control the reaction exotherm. |
| Low Yield in Step 2 (Cyclization/Annulation) | Inefficient cyclization. | - Optimize Base/Catalyst: The choice and amount of base or catalyst are critical for this step. Screen different bases (e.g., K2CO3, Cs2CO3) and catalysts. - Solvent Effects: The polarity of the solvent can significantly influence the cyclization. Test a range of high-boiling polar aprotic solvents like DMF, DMAc, or DMSO. |
| Degradation of the intermediate or final product. | - Lower Reaction Temperature: High temperatures can lead to the decomposition of the heterocyclic ring system. - Reduce Reaction Time: Prolonged exposure to high temperatures can be detrimental. Optimize for the shortest possible reaction time that gives a good yield. | |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | - Optimize Reaction Conditions: A well-optimized reaction will minimize the formation of impurities. - Solvent Extraction: Choose an appropriate solvent system for extraction to separate the product from polar and non-polar impurities. - Chromatography: Utilize column chromatography with a suitable solvent gradient for efficient purification. |
| Reaction Does Not Go to Completion | Insufficient microwave absorption. | - Change Solvent: Switch to a solvent with a higher dielectric constant to improve microwave absorption and heating efficiency.[1] - Add a Microwave Absorber: If using a non-polar solvent, a small amount of a polar co-solvent or an ionic liquid can be added to facilitate heating. |
| Pressure Overload in Sealed Vessel | Use of a volatile solvent or gas evolution. | - Use a High-Boiling Point Solvent: Select a solvent with a boiling point well above the reaction temperature. - Reduce Reaction Scale: A smaller reaction volume will generate less pressure. - Venting: For reactions known to produce gas, use a microwave reactor with a reliable pressure release mechanism. |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis
-
Vessel Preparation: To a dedicated microwave reaction vessel, add the starting materials, solvent, and a magnetic stir bar.
-
Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Reactor Setup: Place the vessel in the microwave reactor cavity. Set the desired temperature, reaction time, and maximum pressure limit.
-
Irradiation: Start the microwave irradiation. The instrument will monitor and control the temperature and pressure throughout the reaction.
-
Cooling: After the reaction is complete, the vessel is cooled to room temperature using a compressed air stream.
-
Work-up and Purification: Open the vessel, and process the reaction mixture through standard extraction, crystallization, or chromatographic techniques to isolate the pure product.
Representative Data for Microwave-Assisted Quinazolinone Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of quinazolinone derivatives, which can serve as a starting point for the optimization of this compound synthesis.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-aminobenzamide | Benzyl alcohol | None (Solvent-free) | 130 | 120 | 92 | [3] |
| 2-halobenzoic acid | Amidine HCl | Water | Varies | 30 | Moderate to High | [6] |
| Anthranilic acid | Formaldehyde, Aniline | Acidic Alumina | N/A | 2-4 | 82-94 | [5] |
Visualizations
Logical Troubleshooting Flow
Factors Influencing Microwave Synthesis Yield
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Off-Target Effects of Butanserin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Butanserin in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a serotonin receptor antagonist, with its primary therapeutic effect attributed to its high affinity for the 5-HT2A receptor. The "-anserin" suffix is characteristic of this class of compounds.
Q2: What are the known off-target receptors for this compound?
A2: Besides its primary target, the 5-HT2A receptor, this compound is known to interact with other receptors, which can lead to off-target effects in cellular assays. The most significant off-target interactions are with alpha-1 adrenergic receptors and dopamine D2 receptors.
Q3: What are the common off-target effects observed with this compound in cellular assays?
A3: Off-target effects of this compound can manifest in various ways depending on the cell type and the expression levels of its off-target receptors. Common issues include:
-
Unexpected changes in cell signaling pathways: Activation or inhibition of pathways unrelated to 5-HT2A signaling.
-
Alterations in cell viability and proliferation: At higher concentrations, this compound can induce cytotoxicity or affect cell growth rates, likely due to its action on dopamine D2 receptors.
-
Receptor internalization: Prolonged exposure to this compound can lead to the internalization of its primary target, the 5-HT2A receptor, which can complicate the interpretation of results.[1]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired on-target effect.
-
Optimize incubation time: Use the shortest possible incubation time that is sufficient to observe the on-target effect.
-
Use appropriate control experiments: Include controls such as a well-characterized, structurally different 5-HT2A antagonist to confirm that the observed effects are specific to 5-HT2A antagonism.
-
Cell line selection: Use cell lines with low or no expression of the major off-target receptors (alpha-1 adrenergic and dopamine D2 receptors) if your research focuses solely on the 5-HT2A receptor.
-
Confirm target engagement: Whenever possible, use a secondary assay to confirm that this compound is engaging with the 5-HT2A receptor at the concentrations used in your primary assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or reduced viability | This compound concentration is too high, leading to off-target effects, particularly at the dopamine D2 receptor. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration. Lower the this compound concentration in your functional assays to well below the cytotoxic threshold.[2] |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Inconsistent or not reproducible results | Variability in cell culture conditions. | Standardize cell passage number, confluency, and seeding density for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Unexpected phenotype or signaling pathway activation | Off-target effects at alpha-1 adrenergic or dopamine D2 receptors. | Use a more selective 5-HT2A antagonist as a control. If the unexpected phenotype is not observed with the more selective compound, it is likely an off-target effect of this compound. |
| If you hypothesize which off-target receptor is responsible, use a selective antagonist for that receptor to see if it blocks the unexpected effect. | ||
| Loss of this compound effect over time | 5-HT2A receptor internalization upon prolonged antagonist exposure.[1] | Reduce the incubation time. Consider using a time-course experiment to determine the optimal window for observing the desired effect before significant receptor internalization occurs. |
Data Presentation
Binding Affinity of this compound Analogues
| Receptor | Ligand | Ki (nM) | Preparation |
| Dopamine D2 | [3H]-spiperone | 0.142 | Human recombinant |
| Serotonin 5-HT2A | [3H]-ketanserin | 0.812 | Human recombinant |
| Dopamine D3 | [3H]-spiperone | 0.494 | Human recombinant |
| Serotonin 5-HT2C | [3H]-mesulergine | 26.4 | Human recombinant |
| Adrenergic α1 | [3H]-prazosin | 26.7 | Rat brain |
| Serotonin 5-HT6 | 125I-LSD | 41.9 | Human recombinant |
| Histamine H1 | [3H]-pyrilamine | 765 | Human recombinant |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 804 | Human recombinant |
| Dopamine D1 | [3H]-SCH23390 | 1,070 | Human recombinant |
| Muscarinic M1 | [3H]-NMS | >10,000 | Human recombinant |
Data for Blonanserin is presented as a proxy for this compound's expected binding profile.[3] Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is to determine the concentration range of this compound that is non-toxic to the cells used in your primary assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range is from 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), corresponding to the duration of your planned functional assay.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity. Use concentrations well below the IC50 in your functional assays.
Protocol 2: Functional Antagonism of the 5-HT2A Receptor using a Calcium Mobilization Assay
This protocol measures the ability of this compound to block agonist-induced calcium release in cells expressing the 5-HT2A receptor.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., HEK293-5HT2A)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
5-HT2A receptor agonist (e.g., Serotonin)
-
96-well or 384-well black, clear-bottom assay plates
Procedure:
-
Seed cells into the assay plates and allow them to grow to confluency.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add the agonist solution to the wells and immediately begin reading the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response in each well. Plot the response against the concentration of this compound to determine its IC50 value for 5-HT2A receptor antagonism.
Protocol 3: Assessing Off-Target Effects at the Dopamine D2 Receptor using a cAMP Assay
This protocol determines if this compound is acting as an antagonist at the dopamine D2 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the Dopamine D2 receptor (e.g., CHO-D2)
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (to stimulate adenylyl cyclase)
-
Dopamine D2 receptor agonist (e.g., Quinpirole)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well assay plates
Procedure:
-
Seed cells in the assay plates and culture overnight.
-
On the day of the assay, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for a predetermined time.
-
Add a fixed concentration of the D2 receptor agonist (e.g., Quinpirole at its EC80) to all wells except the negative control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using your chosen detection kit, following the manufacturer's instructions.
-
Plot the cAMP levels against the this compound concentration. A reversal of the agonist-induced decrease in cAMP will indicate D2 receptor antagonism.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Recommended experimental workflow for using this compound.
References
Stability testing of Butanserin under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Butanserin under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on stability studies of structurally related compounds, this compound is likely susceptible to degradation under oxidative and photolytic conditions. It is expected to be relatively stable under hydrolytic (acidic, basic, and neutral) and thermal stress conditions. However, the extent of degradation can be influenced by factors such as temperature, pH, light intensity, and the presence of oxidizing agents.
Q2: What are the recommended long-term storage conditions for this compound active pharmaceutical ingredient (API)?
A2: To ensure the long-term stability of this compound API, it is recommended to store it in well-closed containers, protected from light, in a controlled environment. Based on general guidelines for pharmaceutical ingredients, storage at 2-8°C is advisable to minimize the potential for degradation.
Q3: How should I prepare this compound solutions for stability studies?
A3: this compound should be dissolved in a suitable solvent in which it is stable. A common approach is to prepare a stock solution in a solvent like methanol or acetonitrile and then dilute it with the appropriate stress medium (e.g., acidic, basic, or neutral aqueous solutions) to the desired concentration for the study. It is crucial to ensure the initial solution is clear and free of particulates.
Q4: What analytical technique is most suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and detecting its degradation products. The method should be validated to ensure it is specific, accurate, precise, and linear for the analysis of this compound in the presence of its degradants.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Compare the chromatogram of the stressed sample with that of an unstressed control sample. The new peaks are likely degradation products. Refer to the forced degradation data to identify if these peaks correspond to known degradants.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection (mobile phase only) to check for system contamination.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Troubleshooting Step: Analyze a placebo sample (formulation without this compound) under the same stress conditions to identify any peaks originating from the excipients.
-
Issue 2: The mass balance in my stability study is below 95%.
-
Possible Cause 1: Co-elution of degradation products.
-
Troubleshooting Step: Optimize the HPLC method to improve the resolution between this compound and its degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or column temperature.
-
-
Possible Cause 2: Non-chromophoric degradation products.
-
Troubleshooting Step: If degradation products lack a UV chromophore, they will not be detected by a UV detector. Employ a universal detector like a mass spectrometer (LC-MS) to identify and quantify all degradation products.
-
-
Possible Cause 3: Volatile degradation products.
-
Troubleshooting Step: If volatile degradants are suspected, techniques like headspace gas chromatography (GC) may be necessary for their identification and quantification.
-
Issue 3: I am not observing any degradation of this compound under my stress conditions.
-
Possible Cause 1: Stress conditions are not harsh enough.
-
Troubleshooting Step: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a stronger oxidizing agent, a higher temperature, or a longer exposure time to light. The goal is to achieve 5-20% degradation of the active ingredient.
-
-
Possible Cause 2: this compound is highly stable under the tested condition.
-
Troubleshooting Step: This is a valid result. Document the conditions under which this compound was found to be stable. This information is crucial for understanding the intrinsic stability of the molecule.
-
Data Presentation
Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Likely Stable |
| Base Hydrolysis | 0.1 M NaOH | Likely Stable |
| Neutral Hydrolysis | Water | Stable |
| Oxidative | 3% H₂O₂ | Degradation Expected |
| Thermal | 60°C | Likely Stable |
| Photolytic | UV/Visible Light | Degradation Expected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder and a 100 µg/mL solution in methanol to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Column Temperature: 25°C
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting guide for low mass balance in stability studies.
Technical Support Center: Addressing Variability in Butanserin Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and address variability in experimental results obtained with Butanserin. Given that "this compound" is likely a less common name or a potential misspelling for the well-documented antipsychotic compounds Blonanserin or the serotonin receptor antagonist Ketanserin, this guide will focus on troubleshooting experiments involving these two agents.
Frequently Asked Questions (FAQs)
Q1: My radioligand binding assay with Blonanserin/Ketanserin shows high non-specific binding. What are the common causes and solutions?
A1: High non-specific binding can obscure your specific signal. Here are several potential causes and troubleshooting steps:
-
Inadequate Blocking: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor components like the filter membrane or plasticware.
-
Solution: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA) or polyethyleneimine (PEI), at an optimized concentration. Pre-soaking filter plates with PEI can significantly reduce non-specific binding to the filter material.[1]
-
-
Radioligand or Compound Sticking to Filters/Plates: Both the radiolabeled ligand and the test compound can non-specifically adhere to labware.
-
Solution: Consider using low-adhesion microplates. Adding a small amount of a non-ionic detergent like Tween-20 to your wash buffer can also help.
-
-
Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.
-
High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below the Kd value for the receptor of interest.[4]
-
Q2: I am observing inconsistent IC50 values for Blonanserin in my functional cell-based assays. What could be the reason?
A2: Inconsistent IC50 values in cell-based assays can stem from several factors:
-
Cell Line Variability: The expression level of the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A) can vary between cell passages.
-
Solution: Use cells within a narrow passage number range for all experiments. Regularly check receptor expression levels via a positive control ligand.
-
-
Inconsistent Reagent Preparation: Variations in the preparation of buffers, media, and compound dilutions can introduce significant variability.
-
Solution: Prepare reagents in large batches when possible and ensure thorough mixing. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Assay Conditions: Factors like incubation time, temperature, and cell density can influence the results.
-
Solution: Strictly standardize all assay parameters. Ensure incubations are carried out for a sufficient time to reach equilibrium.
-
-
Signal Transduction Inefficiency: In heterologous expression systems, the coupling of the receptor to downstream signaling pathways might be inefficient.[5]
Q3: My in vivo studies with Blonanserin are showing poor efficacy or inconsistent behavioral effects. What should I consider?
A3: In vivo studies are complex, and variability can arise from multiple sources:
-
Pharmacokinetics: The route of administration, dose, and metabolism of the compound can significantly affect its bioavailability and concentration at the target site in the brain. Blonanserin is primarily metabolized by CYP3A4, and its metabolites have lower pharmacological activity.
-
Solution: Carefully select the route of administration and vehicle. Consider potential metabolic differences between animal species. Measure plasma and brain concentrations of the drug to correlate with behavioral outcomes.
-
-
Animal Model: The choice of animal model is critical for relevance to the human condition being studied.[7]
-
Solution: Ensure the chosen animal model has good construct, face, and predictive validity for the intended application.
-
-
Behavioral Testing Parameters: The specific behavioral tests used, the time of day, and the handling of the animals can all influence the results.[8]
-
Solution: Standardize all behavioral testing protocols, including habituation periods and the experimental environment.
-
Troubleshooting Guides
Guide 1: Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low Specific Binding Signal | Inactive receptor preparation | Prepare fresh membrane preps. Ensure proper storage at -80°C. |
| Radioligand degradation | Use a fresh batch of radioligand. Store aliquots appropriately to avoid freeze-thaw cycles. | |
| Incorrect assay buffer composition | Optimize buffer pH and ionic strength. Ensure necessary co-factors are present. | |
| High Variability Between Replicates | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing | Vortex all solutions thoroughly before use. | |
| Inconsistent filtration/washing | Use a multi-channel harvester for consistent filtration and washing times. | |
| Unexpected Ki Values | Incorrect Kd value for the radioligand | Determine the Kd of your radioligand in a separate saturation binding experiment under your specific assay conditions. |
| Ligand depletion | Ensure that less than 10% of the total radioligand is bound. If necessary, reduce the amount of receptor protein in the assay.[4] |
Guide 2: Cell-Based Functional Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No Response to Agonist/Antagonist | Low receptor expression | Verify receptor expression using a reliable positive control or by tagging the receptor. |
| Incorrect G-protein coupling | Co-express a promiscuous G-protein or use a G-protein independent assay format (e.g., β-arrestin recruitment).[5][6] | |
| Cell toxicity of the compound | Perform a cell viability assay at the concentrations of the compound being tested. | |
| High Basal Signal (Constitutive Activity) | Receptor overexpression | Titrate the amount of receptor plasmid used for transfection to achieve optimal expression levels. |
| Endogenous ligand in serum | Use serum-free media for the assay or charcoal-stripped serum. | |
| Assay Window is Too Small | Suboptimal assay reagents | Use high-quality, validated assay kits. |
| Insufficient signal amplification | Consider using an assay with a more robust signal amplification step (e.g., an enzyme-linked assay). |
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Blonanserin and Ketanserin
| Receptor | Blonanserin (Ki, nM) | Ketanserin (Ki, nM) |
| Dopamine D2 | 0.142[9] | 1800 |
| Dopamine D3 | 0.494[9] | - |
| Serotonin 5-HT2A | 0.812[9] | 0.3 - 2.0[1][10] |
| Serotonin 5-HT2C | 26.4[9] | - |
| Adrenergic α1 | 26.7[9] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
Table 2: Functional Potencies (IC50, nM) of Blonanserin and Ketanserin
| Assay | Blonanserin (IC50, nM) | Ketanserin (IC50, nM) |
| [³H]ketanserin displacement (5-HT2A) | - | 1.1[11] |
| hERG channel block | - | 110[12][13] |
| Platelet Aggregation Inhibition | - | 240[12] |
| Non-serotonergic [³H]ketanserin binding | - | 32[14] |
Note: IC50 values are highly dependent on the specific assay conditions and cell types used.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol). Prepare a working solution in assay buffer at a concentration of ~1-2 nM (approximately the Kd).
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor or from rat frontal cortex tissue.[1] Homogenize in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Test Compound (Blonanserin/Ketanserin): Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]Ketanserin, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled Ketanserin (e.g., 10 µM), [³H]Ketanserin, and the membrane preparation.
-
Competitive Binding: Add the test compound at various dilutions, [³H]Ketanserin, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[15]
-
-
Filtration:
-
Radioactivity Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Mandatory Visualizations
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy Assessment of Antipsychotics - Ace Therapeutics [acetherapeutics.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of non-serotonergic [3H]ketanserin binding sites on human platelets and their role in serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Refinement of Animal Models for Butanserin and Related Serotonin Antagonists
Disclaimer: Scientific literature and specific experimental data for "Butanserin" are limited. Therefore, this guide has been constructed using Ketanserin , a structurally related and extensively studied serotonin 5-HT2A receptor antagonist, as a representative model. The principles, protocols, and troubleshooting advice provided here are based on data for Ketanserin and are intended to serve as a robust starting point for researchers investigating this compound or other novel "-anserin" class compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds in the "-anserin" family, like Ketanserin?
A1: Ketanserin is a selective antagonist of the serotonin 5-HT2A receptor.[1][2] It functions by binding to this receptor and preventing the endogenous ligand, serotonin, from activating it. Additionally, Ketanserin possesses notable antagonist activity at α1-adrenergic receptors, which can contribute to its cardiovascular effects, such as a decrease in blood pressure.[1] It has a lower affinity for other receptors like 5-HT2C and histamine H1 receptors.[3]
Q2: What are the key signaling pathways affected by 5-HT2A receptor antagonism?
A2: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Antagonists like Ketanserin block this entire cascade.
Q3: Which animal models are typically used to test 5-HT2A antagonists?
A3: A variety of animal models are used to investigate the effects of 5-HT2A antagonists, depending on the therapeutic area of interest. Common models include:
-
Rodent models of anxiety: Tests like the Elevated Plus Maze (EPM) and Light-Dark Box are used to assess anxiolytic or anxiogenic effects.
-
Models of psychosis/schizophrenia: The head-twitch response (HTR) induced by 5-HT2A agonists (like DOI) is a classic behavioral model where antagonists are expected to reduce the frequency of head twitches.
-
Cardiovascular models: Anesthetized or conscious rats and dogs are used to measure blood pressure and heart rate to evaluate cardiovascular effects, particularly hypotension due to α1-adrenergic blockade.[1]
-
Sleep studies: EEG recordings in rats or mice are used to assess changes in sleep architecture, as 5-HT2A receptors are involved in regulating slow-wave sleep.
Q4: How should I prepare and administer this compound or Ketanserin for animal studies?
A4: Preparation depends on the compound's solubility and the intended route of administration. Ketanserin tartrate is soluble in water or saline. For less soluble compounds, a vehicle such as 0.9% saline containing a small percentage of a solubilizing agent like Tween 80 or DMSO may be necessary. It is critical to run vehicle-only control groups. Common routes of administration in rodents include:
-
Intraperitoneal (IP): Offers rapid systemic absorption.
-
Subcutaneous (SC): Provides slower, more sustained absorption.
-
Oral (PO) gavage: Used to simulate clinical oral administration.
-
Intravenous (IV): For direct and immediate systemic exposure, often used in pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize key quantitative data for Ketanserin, which can serve as an initial reference for studies with this compound.
Table 1: Receptor Binding Affinity of Ketanserin
| Receptor Subtype | Ki (nM) | Species/Tissue |
| Serotonin 5-HT2A | 0.3 - 3.5 | Rat Frontal Cortex [3][4] |
| Serotonin 5-HT2C | 40 - 100 | Rat Choroid Plexus |
| Adrenergic α1 | 1 - 10 | Rat Brain |
| Histamine H1 | 10 - 50 | Guinea Pig Cerebellum |
| Dopamine D2 | > 1000 | Rat Striatum |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.
Table 2: Pharmacokinetic Parameters of Ketanserin in Animal Models
| Parameter | Rat | Dog |
| Elimination Half-life (t½) | 2 - 5 hours | 3 - 15 hours |
| Plasma Clearance (Cl) | 3.8 ml/min/kg (IV) | 19.2 ml/min/kg (IV) |
| Volume of Distribution (Vdss) | 0.67 L/kg | 4.7 L/kg |
| Oral Bioavailability | > 80% | > 80% |
Data compiled from intravenous and oral administration studies.[5]
Table 3: Example Dosages of Ketanserin for Rodent Behavioral Studies
| Behavioral Test | Animal Model | Route of Administration | Effective Dose Range (mg/kg) |
| DOI-Induced Head-Twitch Response | Mouse/Rat | IP, SC | 0.1 - 2.0 |
| Elevated Plus Maze | Rat | IP | 0.5 - 5.0 |
| Fear Conditioning | Mouse | IP | 1.0 - 10.0 |
| Sleep-Wake Cycle Analysis | Rat | IP | 2.5 - 10.0 |
Note: These are example ranges. The optimal dose should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Inhibition Assay in Mice
This protocol assesses the 5-HT2A antagonist properties of a test compound by measuring its ability to block head twitches induced by a 5-HT2A agonist, such as DOI (2,5-dimethoxy-4-iodoamphetamine).
Methodology:
-
Animals: Male C57BL/6J mice (8-10 weeks old). House in groups of 4-5 with ad libitum access to food and water.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Place each mouse individually into a clear polycarbonate observation chamber (e.g., 20x20x25 cm) for a 30-minute habituation period.
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., IP). Pre-treatment times should be based on the compound's expected pharmacokinetics (typically 30-60 minutes for IP).
-
Following the pre-treatment period, administer the 5-HT2A agonist DOI (e.g., 2.5 mg/kg, IP).
-
-
Behavioral Observation:
-
Immediately after DOI injection, return the mouse to the observation chamber.
-
Record the number of head twitches for the next 15-30 minutes. A head twitch is a rapid, convulsive rotational movement of the head.
-
-
Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle-treated control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction indicates 5-HT2A antagonism.
Protocol 2: Drug Solubility and Vehicle Preparation
This protocol provides a general workflow for preparing a test compound for in vivo administration.
Methodology:
-
Initial Solubility Screen:
-
Assess the solubility of the test compound in standard vehicles: sterile water, 0.9% saline, phosphate-buffered saline (PBS), and 5% DMSO in saline.
-
Start by adding a small, known amount of the compound to a fixed volume of vehicle and vortex vigorously. Use visual inspection and light microscopy to check for undissolved particles.
-
-
Vehicle Selection and Preparation:
-
For water-soluble compounds (e.g., salts): Dissolve directly in 0.9% sterile saline. Adjust pH to ~7.0 if necessary using dilute NaOH or HCl. Filter-sterilize the final solution through a 0.22 µm syringe filter.
-
For poorly soluble compounds:
-
Option A (Co-solvent): Dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol (e.g., 5-10% of the final volume). Slowly add this solution to the aqueous vehicle (e.g., saline) while vortexing to prevent precipitation.
-
Option B (Suspending agent): Use a vehicle containing 0.5-1% carboxymethylcellulose (CMC) or 1-2% Tween 80 in saline to create a homogenous suspension. This requires continuous stirring during preparation and vortexing before each injection.
-
-
-
Final Checks:
-
Ensure the final preparation is at the correct concentration and volume for dosing based on animal weights.
-
For suspensions, ensure uniformity before drawing each dose.
-
Always prepare fresh on the day of the experiment unless stability data indicates otherwise.
-
Mandatory Visualizations
References
- 1. Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects and mechanism of action of ketanserin in patients with primary Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of ketanserin in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Butanserin Delivery for Central Nervous System Penetration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize the delivery of Butanserin for improved central nervous system (CNS) penetration.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for CNS applications?
This compound is a serotonin 5-HT2A receptor antagonist. For it to be effective in treating CNS disorders, it must cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances.[1] The primary challenge is overcoming the physical and enzymatic properties of the BBB to achieve therapeutic concentrations of this compound in the brain.
Q2: What is the Blood-Brain Barrier (BBB) and how does it restrict drug entry?
The BBB is a dynamic interface formed by the endothelial cells of brain capillaries, which are connected by tight junctions.[2][3] It restricts the passage of substances through two main mechanisms:
-
Physical Barrier: The tight junctions limit paracellular diffusion (movement between cells), forcing most molecules to pass directly through the cells (transcellular diffusion).[1]
-
Chemical Barrier: The endothelial cells express a variety of efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics (foreign substances, including drugs) back into the bloodstream.[1][4]
Q3: Is this compound a substrate for the P-glycoprotein (P-gp) efflux pump?
While specific data for this compound is limited, many CNS-active drugs are P-gp substrates.[5][6] A related compound, Blonanserin, has been shown not to be a P-gp substrate, which may contribute to its favorable brain distribution.[7] However, it is crucial to experimentally determine if this compound interacts with P-gp, as this is a common cause of poor CNS penetration.[1] An in vitro transwell assay using cell lines like MDCK-MDR1 is a standard method to identify P-gp substrates.[8]
Q4: What are the primary strategies to enhance this compound's CNS penetration?
Strategies to bypass or overcome the BBB can be broadly categorized as follows:
-
Formulation-Based Approaches: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can protect it from efflux pumps and facilitate transport across the BBB.[2][9][]
-
Chemical Modification: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to diffuse across the lipid membranes of the BBB endothelial cells.[11]
-
Targeted Delivery: Attaching targeting ligands (e.g., antibodies against the transferrin receptor) to a nanocarrier can promote receptor-mediated transcytosis across the BBB.[3][11]
-
Alternative Routes of Administration: Intranasal delivery can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver the drug directly to the CNS.[12][13]
Section 2: Troubleshooting Guides
Q: My in vivo experiment shows a low brain-to-plasma concentration ratio for this compound. What are the potential causes and how can I troubleshoot?
A: A low brain-to-plasma (B/P) ratio is a common issue indicating poor CNS penetration. The following workflow can help identify the cause.
Caption: Troubleshooting workflow for low B/P ratio.
Q: I am developing a liposomal formulation for this compound, but it's not improving CNS delivery. What should I check?
A: If your liposomal formulation is not performing as expected, consider the following troubleshooting steps:
-
Characterize the Formulation: Ensure particle size, polydispersity index (PDI), and zeta potential are within the optimal range for BBB transport.
-
Verify Encapsulation Efficiency and Stability: Confirm that this compound is successfully encapsulated and remains within the liposomes in circulation.[] Premature release will negate the benefits of the carrier.
-
Assess Plasma Stability: The liposomes, especially if PEGylated ("stealth" liposomes), should have a sufficiently long circulation half-life to reach the BBB.[]
-
Re-evaluate Targeting Strategy: If using a targeted liposome, ensure the ligand density is optimized. Too high a density can sometimes hinder BBB transcytosis.[2]
Q: My in vitro BBB permeability results are not correlating with my in vivo data. Why might this be happening?
A: Discrepancies between in vitro and in vivo models are common and can arise from several factors.[14]
-
Model Simplicity: In vitro models, like PAMPA or even cell-based assays, cannot fully replicate the complexity of the in vivo BBB, which includes pericytes, astrocytes, and blood flow.[15][16]
-
Species Differences: If you are using non-human cell lines or animal models, differences in transporter expression and BBB tightness compared to humans can lead to different outcomes.[17]
-
Plasma Protein Binding: In vivo, a significant fraction of this compound may be bound to plasma proteins, rendering it unavailable to cross the BBB. This factor is often absent in simpler in vitro models.[18]
-
Metabolism: Systemic or brain metabolism in an animal model is not accounted for in most in vitro permeability assays.[19]
Section 3: Data Presentation
Quantitative data is essential for comparing the efficacy of different delivery strategies. Below are illustrative tables summarizing key parameters.
Table 1: Physicochemical Properties Influencing CNS Penetration
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Molecular Weight | < 400-500 Da | Smaller molecules more readily diffuse across the BBB.[3] |
| Lipophilicity (logP) | 1 - 3 | A balance is needed; too low and it won't enter the membrane, too high and it may get trapped.[1] |
| Polar Surface Area (PSA) | < 60-90 Ų | Fewer hydrogen bond donors/acceptors reduces desolvation penalty for membrane entry.[1] |
| P-gp Substrate | No | Avoids active efflux from the brain back into the blood.[4] |
Table 2: Comparison of Common In Vitro BBB Models
| Model Type | Throughput | Complexity | In Vivo Correlation | Key Application |
|---|---|---|---|---|
| PAMPA-BBB [20] | High | Low | Low-Medium | Early screening for passive permeability. |
| Caco-2 Cells [21] | Medium | Medium | Medium | Surrogate model, good for efflux transporter studies. |
| MDCK-MDR1 Cells [21] | Medium | Medium | Medium-High | Specific screening for human P-gp substrates. |
| Primary Endothelial Co-culture [16] | Low | High | High | Mechanistic studies, validation of lead candidates. |
Table 3: Illustrative Pharmacokinetic Data: Free this compound vs. Optimized Formulation in Rats (Illustrative Data)
| Formulation | Dose (mg/kg, IV) | Plasma AUC (ng·h/mL) | Brain AUC (ng·h/g) | Brain Cmax (ng/g) | B/P Ratio (AUC-based) |
|---|---|---|---|---|---|
| Free this compound | 2 | 1500 | 75 | 15 | 0.05 |
| Liposomal this compound | 2 | 4500 | 675 | 90 | 0.15 |
Section 4: Experimental Protocols & Workflows
A systematic approach is critical for the successful optimization of CNS drug delivery.
References
- 1. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Blonanserin, a novel atypical antipsychotic agent not actively transported as substrate by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport [frontiersin.org]
Technical Support Center: Managing Drug-Induced Side Effects in Preclinical Research
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to manage and mitigate side effects induced by Butanserin and the structurally related, more extensively studied compound, Blonanserin, in animal studies. Due to the limited specific data on this compound's side effects in preclinical models, this guide focuses primarily on Blonanserin, an atypical antipsychotic with a well-documented profile. The principles and methodologies described for Blonanserin can often be adapted for other compounds with similar pharmacological targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and Blonanserin?
A1: this compound is classified as a serotonin receptor antagonist.[1] Blonanserin is an atypical antipsychotic that acts as a potent antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[2][3] It has a low affinity for other receptors like histamine H1 and muscarinic M1, which is believed to contribute to a more favorable side effect profile compared to some other antipsychotics.[3][4]
Q2: What are the most commonly reported side effects of Blonanserin in animal and clinical studies?
A2: The most frequently observed side effects associated with Blonanserin include:
-
Extrapyramidal Symptoms (EPS): These are movement disorders, including akathisia (restlessness), dystonia (muscle spasms), and drug-induced parkinsonism (tremor, rigidity).[5][6]
-
Hyperprolactinemia: Elevated levels of the hormone prolactin.[7]
-
Sedation and Somnolence: Drowsiness and excessive sleepiness.[7][8]
-
Weight Gain: Although generally considered to have a lower risk compared to other atypical antipsychotics, weight gain can still occur.[2][3]
-
Hypotension: A drop in blood pressure.[4]
Q3: Are there strategies to reduce Blonanserin-induced extrapyramidal symptoms (EPS)?
A3: Yes, several strategies can be employed:
-
Dose Optimization: Titrating to the lowest effective dose can minimize the risk of EPS.[5]
-
Concomitant Medication: In clinical settings, anticholinergic agents like trihexyphenidyl and amantadine have been used to manage EPS.[5] In preclinical studies, the co-administration of an antiparkinsonian drug could be explored. Long-term studies in Japan have shown that the need for antiparkinsonian drugs was reduced over time with Blonanserin treatment.[2][3]
-
Monitoring: Regular and careful monitoring of the animals for any signs of movement disorders is crucial for early detection and intervention.
Q4: How can sedation be managed during animal studies with Blonanserin?
A4: Managing sedation involves careful experimental design:
-
Acclimatization: Ensure animals are well-acclimatized to the experimental procedures and environment to minimize stress-induced sedation.
-
Dosing Schedule: Administering the compound during the animal's inactive phase (e.g., during the light cycle for nocturnal rodents) may help to less disrupt normal activity.
-
Dose Reduction: If sedation is significant and impacts experimental outcomes, a reduction in the dose should be considered.
Troubleshooting Guide
Issue 1: High Incidence of Extrapyramidal Symptoms (EPS) Observed
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all dose calculations and ensure the correct dose is being administered.
-
Evaluate Route of Administration: The route of administration can affect the pharmacokinetic profile and the incidence of side effects. Consider if an alternative route could provide a more stable exposure.
-
Implement a Dose-Titration Protocol: Instead of starting at a high dose, gradually increase the dose over several days to allow for acclimatization.
-
Consider Co-administration of an Antiparkinsonian Agent: Based on clinical practice, the utility of a co-administered agent to mitigate EPS could be investigated in a pilot study.
-
Assess Animal Strain: Different strains of rodents can have varying sensitivities to antipsychotic-induced side effects.
Issue 2: Significant Weight Gain Affecting Metabolic Studies
Troubleshooting Steps:
-
Control Diet: Use a standardized and controlled diet throughout the study to minimize diet-induced variability in weight.
-
Monitor Food and Water Intake: Regularly measure food and water consumption to determine if Blonanserin is altering feeding behavior.
-
Include a Pair-Fed Control Group: A pair-fed group will receive the same amount of food as the Blonanserin-treated group, helping to differentiate between drug-induced metabolic changes and effects due to increased food intake.
-
Lower the Dose: Assess if a lower dose of Blonanserin can maintain efficacy with a reduced impact on weight.
Data Presentation
Table 1: Incidence of Common Adverse Drug Reactions with Blonanserin in Young and Middle-Aged Female Patients (Post-Marketing Surveillance)
| Adverse Drug Reaction | Incidence Rate (%) |
| Extrapyramidal Symptoms (Total) | 20.2 |
| Akathisia | 9.9 |
| Tremor | 5.6 |
| Dystonia | 3.1 |
| Parkinsonism | 3.1 |
| Prolactin Elevation | 1.0 |
Data adapted from a 12-week, prospective, multi-center, open-label, post-marketing surveillance study.[6]
Experimental Protocols
Protocol 1: Assessment of Extrapyramidal Symptoms (EPS) in Rodents
Objective: To quantify the severity of EPS in rodents treated with Blonanserin.
Methods:
-
Catalepsy Test (Bar Test):
-
Place the animal's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, 9 cm above the surface).
-
Measure the time it takes for the animal to remove both paws from the bar.
-
An increase in the descent latency is indicative of catalepsy, a form of parkinsonism.
-
-
Rotarod Test:
-
Place the animal on a rotating rod with gradually increasing speed.
-
Record the latency to fall from the rod.
-
A decrease in performance can indicate motor impairment related to EPS.
-
-
Observation of Spontaneous Movements:
-
Observe the animals in an open field for signs of akathisia (e.g., repetitive movements, inability to stay still) or dystonia (e.g., abnormal postures).
-
The Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) can be adapted for observational scoring in animals.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Blonanserin.
Caption: Workflow for mitigating side effects.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. Long-term oral blonanserin treatment for schizophrenia: a review of Japanese long-term studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term oral blonanserin treatment for schizophrenia: a review of Japanese long-term studies | springermedizin.de [springermedizin.de]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Unveiling the Side Effects: Extrapyramidal Symptoms Caused by Blonanserin - Academic Bulletin of Mental Health [mentalhealthbulletin.org]
- 6. Effectiveness and safety of blonanserin in young and middle-aged female patients with schizophrenia: data from a post-marketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blonanserin treatment in patients with methamphetamine-induced psychosis comorbid with intellectual disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Butanserin and Ketanserin: A Guide for Researchers
For scientists and professionals in drug development, a thorough understanding of the pharmacological profiles of related compounds is crucial for advancing research. This guide provides a comparative analysis of Butanserin and Ketanserin, two compounds belonging to the "-anserin" class of serotonin receptor antagonists. While Ketanserin is a well-characterized pharmacological tool, this guide highlights the significant lack of publicly available data for this compound, a critical consideration for any research endeavors involving this compound.
Overview and Pharmacological Profile
Ketanserin is a potent antagonist of serotonin 5-HT2A receptors.[1] It also exhibits significant affinity for alpha-1 adrenergic and histamine H1 receptors, contributing to its complex pharmacological effects.[1] This multi-target profile has led to its investigation and use in a variety of therapeutic areas, including the treatment of hypertension and vasospastic disorders.[1]
Receptor Binding Affinity
A quantitative comparison of receptor binding affinities is essential for understanding the selectivity and potential off-target effects of a compound. The following table summarizes the available binding affinity data (Ki in nM) for Ketanserin across various receptors. For this compound, no publicly available experimental data could be found.
| Receptor | Ketanserin (Ki, nM) | This compound (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT2A | 0.812[3] | Data Not Available |
| 5-HT2C | 26.4[3] | Data Not Available |
| 5-HT1A | 804[3] | Data Not Available |
| 5-HT1D | Moderate Affinity[4] | Data Not Available |
| Adrenergic Receptors | ||
| Alpha-1 | 26.7[3] | Data Not Available |
| Alpha-2 | 530[3] | Data Not Available |
| Histamine Receptors | ||
| H1 | 765[3] | Data Not Available |
| Dopamine Receptors | ||
| D2 | 14.8[5] | Data Not Available |
Mechanism of Action and Signaling Pathways
Ketanserin's primary mechanism of action involves the competitive antagonism of 5-HT2A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. By blocking this pathway, Ketanserin inhibits serotonin-induced effects such as vasoconstriction and platelet aggregation.[6]
Due to the lack of experimental data for this compound, its precise mechanism of action remains unconfirmed. Based on its structural class, it is hypothesized to act as a 5-HT2A receptor antagonist, but this has not been experimentally validated.
Below is a diagram illustrating the signaling pathway of the 5-HT2A receptor and the antagonistic action of Ketanserin.
Experimental Protocols
The characterization of compounds like this compound and Ketanserin relies on standardized experimental protocols. Below are methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compound for the target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A receptor).
-
Radioligand (e.g., [³H]-Ketanserin).
-
Test compound (this compound or Ketanserin) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding), which is then used to determine the Ki value.
-
Functional Assay (Calcium Mobilization)
This assay measures the functional consequence of receptor activation or inhibition.
-
Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
-
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells with human 5-HT2A receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist (e.g., serotonin).
-
Test compound (this compound or Ketanserin).
-
Assay buffer.
-
Fluorometric imaging plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
To test for antagonist activity, pre-incubate the cells with the test compound.
-
Stimulate the cells with a known agonist (serotonin).
-
Measure the change in intracellular calcium concentration by detecting the fluorescence of the dye.
-
An antagonist will inhibit the agonist-induced calcium mobilization. An agonist will directly stimulate calcium mobilization. An inverse agonist will decrease the basal calcium levels.
-
The following diagram illustrates a typical experimental workflow for characterizing a novel "-anserin" compound.
Comparative Summary and Future Directions
The available scientific literature provides a comprehensive pharmacological profile for Ketanserin, establishing it as a potent 5-HT2A receptor antagonist with additional affinities for other receptors. This wealth of data has enabled its use as a valuable research tool and its exploration for various clinical applications.
In stark contrast, this compound remains an enigmatic member of the "-anserin" family. The absence of published experimental data on its receptor binding profile and functional activity makes any direct comparison with Ketanserin speculative. This lack of information presents both a challenge and an opportunity for researchers.
For drug development professionals, the key takeaway is that this compound cannot be considered a viable tool or lead compound without extensive foundational research. For researchers in pharmacology and medicinal chemistry, the characterization of this compound represents a potential area of investigation. Elucidating its pharmacological profile would not only fill a significant knowledge gap but could also provide valuable insights into the structure-activity relationships of the "-anserin" class of compounds. Future studies should focus on performing the fundamental in vitro binding and functional assays outlined in this guide to establish a pharmacological profile for this compound.
References
- 1. Ketanserin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ketanserin: a novel cardiovascular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Butanserin vs. Risperidone: A Preclinical Comparison in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of butanserin and risperidone, two antipsychotic compounds with distinct pharmacological properties. The following sections detail their receptor binding affinities, their effects in established animal models of schizophrenia, and the experimental protocols used to generate these data. This information is intended to aid researchers in the evaluation and selection of compounds for further investigation in the context of schizophrenia drug discovery.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The primary therapeutic targets for most antipsychotic drugs are dopamine D2 and serotonin 5-HT2A receptors. Risperidone, a widely prescribed atypical antipsychotic, is a potent antagonist of both D2 and 5-HT2A receptors. This compound, an older compound, also exhibits affinity for these receptors but with a different profile. Understanding the preclinical characteristics of these compounds is crucial for predicting their clinical efficacy and side-effect profiles.
Receptor Binding Affinity
The interaction of a drug with various neurotransmitter receptors is a key determinant of its therapeutic action and potential side effects. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Risperidone
| Receptor | This compound (as Blonanserin)* | Risperidone |
| Dopamine D2 | 0.49 | 3.13[1] |
| Dopamine D3 | 0.81 | - |
| Serotonin 5-HT2A | 3.0 | 0.16[1] |
| Serotonin 5-HT6 | 11.7 | - |
| Adrenergic α1 | >1000 | 0.8[1] |
| Histamine H1 | >1000 | 2.23[1] |
| Muscarinic M1 | >1000 | >10000 |
*Note: Data for this compound is often reported under its structurally and pharmacologically similar analogue, blonanserin.
Efficacy in Preclinical Schizophrenia Models
Animal models are essential tools for evaluating the potential therapeutic efficacy of novel compounds for schizophrenia. This section focuses on three widely used behavioral paradigms: Prepulse Inhibition (PPI), Conditioned Avoidance Response (CAR), and Novel Object Recognition (NOR).
Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs are evaluated for their ability to restore PPI deficits induced by psychotomimetic agents or in specific rodent strains.
Table 2: Effects on Prepulse Inhibition (PPI)
| Compound | Animal Model | Effect on PPI Deficit |
| This compound | Data not available | - |
| Risperidone | Amphetamine-induced deficit in rats | Reverses deficit |
| Dizocilpine (MK-801)-induced deficit in rats | Reverses deficit | |
| Neonatal ventral hippocampal lesion in rats | Reverses deficit[2] |
Conditioned Avoidance Response (CAR)
The CAR model assesses the ability of a drug to suppress a learned avoidance behavior, which is predictive of antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Clinically effective antipsychotics selectively suppress this avoidance response without impairing the ability to escape the aversive stimulus.
Table 3: Effects on Conditioned Avoidance Response (CAR)
| Compound | Animal Model | Effect on Avoidance Responding |
| This compound | Data not available | - |
| Risperidone | Two-way active avoidance in rats | Suppresses avoidance responding[3][4] |
Novel Object Recognition (NOR)
The NOR test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one. Compounds that can reverse cognitive deficits induced by pharmacological agents like phencyclidine (PCP) are considered to have potential for treating the cognitive symptoms of schizophrenia.
Table 4: Effects on Novel Object Recognition (NOR)
| Compound | Animal Model | Effect on Recognition Memory Deficit |
| This compound (as Blonanserin) | PCP-induced deficit in rats | Ameliorates deficit[5] |
| Risperidone | PCP-induced deficit in rats | No significant effect in one study |
| MK-801-induced deficit in rats | Reverses deficit |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 for human dopamine D2 receptors) are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (this compound or risperidone).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating by measuring the inhibitory effect of a weak prepulse on the startle response to a strong acoustic stimulus.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (rat or mouse).
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a baseline startle response.
-
Prepulse-plus-pulse trials: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background) at a specific interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percent reduction in startle amplitude in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a compound by its ability to selectively suppress a learned avoidance response.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented in both compartments.
-
Training (Acquisition): The animal is placed in the shuttle box. A trial begins with the presentation of the CS. If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the animal fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment. This is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the avoidance response is established, the animal is treated with the test compound (this compound or risperidone) or vehicle before the test session. The number of avoidance responses and escape latencies are recorded.
-
Data Analysis: The primary measure is the number or percentage of avoidance responses. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the latency to escape the footshock.
Novel Object Recognition (NOR)
Objective: To assess recognition memory by measuring the animal's preference for a novel object over a familiar one.
Methodology:
-
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
-
Habituation: The animal is allowed to freely explore the empty arena for a period to acclimate to the environment.
-
Familiarization Phase (T1): The animal is placed in the arena containing two identical objects and is allowed to explore them for a set period. The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): The animal is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PM430. Blonanserin reversed phencyclidine-induced novel object recognition deficit and induced cortical dopamine and acetylcholine efflux through dopamine D3 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Butanserin's efficacy across different laboratories
Cross-Validation of Butanserin's Efficacy: A Comparative Analysis
A Note on the Analyzed Compound: Initial literature searches for "this compound" yielded limited specific data. "this compound" is recognized as a serotonin receptor antagonist with alpha-adrenergic blocking properties. To provide a comprehensive and data-rich comparison guide as requested, this report focuses on Ketanserin , a well-researched compound that shares this pharmacological profile and belongs to the same chemical class. The findings on Ketanserin can be considered representative for the purposes of establishing a framework for the cross-validation of similar "-anserin" compounds.
This guide provides a comparative analysis of Ketanserin's efficacy, drawing from a variety of clinical studies. It is intended for researchers, scientists, and drug development professionals to facilitate an understanding of its performance relative to other therapeutic alternatives and to propose a standardized framework for cross-laboratory validation.
Comparative Efficacy of Ketanserin
Ketanserin has been primarily evaluated for its therapeutic potential in hypertension and peripheral vascular disorders, such as Raynaud's phenomenon. Its mechanism of action involves the blockade of serotonin 5-HT2A receptors and, to a lesser extent, alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1][2][3]
Efficacy in Hypertension
Clinical trials have demonstrated that Ketanserin is effective in lowering blood pressure in patients with essential hypertension.[2][4][5] Its antihypertensive effect is comparable to that of other established treatments, including beta-blockers (metoprolol, propranolol), ACE inhibitors (captopril, enalapril), diuretics (hydrochlorothiazide), and alpha-methyldopa.[5][6] Notably, some studies suggest a greater antihypertensive efficacy in elderly patients.[2][6][7]
Table 1: Summary of Ketanserin Efficacy in Hypertension from Various Studies
| Study/Comparison | Dosage of Ketanserin | Comparator(s) | Key Efficacy Outcome (Change in Blood Pressure) | Reference(s) |
| Monotherapy vs. Placebo | 20-40 mg twice daily | Placebo | Greater reduction in diastolic BP (13.1 mmHg) and mean arterial pressure (11.4 mmHg) compared to placebo. | [8] |
| Monotherapy vs. Active Comparators | 40 mg twice daily | Metoprolol (100 mg twice daily), Hydrochlorothiazide (25 mg twice daily) | Comparable reduction in diastolic blood pressure to both metoprolol and hydrochlorothiazide. | [5] |
| Combination Therapy | 20-40 mg twice daily | Atenolol (100 mg/day), Hydrochlorothiazide (50 mg/day) + Amiloride (5 mg/day) | Significant reduction in diastolic BP when added to existing beta-blocker or diuretic therapy. | [9] |
| Efficacy in Elderly Patients | 40 mg twice daily | Placebo | Significant reduction in both systolic and diastolic blood pressure. | [10] |
Efficacy in Raynaud's Phenomenon
Ketanserin has shown promise in treating Raynaud's phenomenon, a condition characterized by vasospasm in the extremities. Studies have reported both subjective and objective improvements in patients.
Table 2: Summary of Ketanserin Efficacy in Raynaud's Phenomenon
| Study Design | Dosage of Ketanserin | Key Efficacy Outcomes | Reference(s) |
| Double-blind, placebo-controlled, crossover | Not specified | 78% of patients showed clinical improvement on Ketanserin vs. 2.3% on placebo; significant increase in digital skin temperature. | [11] |
| Open pilot trial | Not specified | Moderate or marked relief in 83% of patients with systemic sclerosis; facilitated healing of ischemic digital ulcers. | [12] |
| Double-blind, placebo-controlled | Not specified | Significantly greater improvement in finger blood flow at minimum flow temperature compared to placebo. | [13] |
| Double-blind, crossover | Not specified | Significant reduction in recovery time after cold provocation as measured by laser Doppler flowmetry; healing of digital ulcers in 4 out of 5 patients. | [14] |
Experimental Protocols
To ensure the reproducibility and cross-validation of efficacy data, standardized experimental protocols are crucial. Based on the reviewed literature, the following methodologies are recommended for assessing the efficacy of Ketanserin and similar compounds.
Clinical Trial Protocol for Hypertension
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Male and female patients aged 18-75 years with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg).
-
Intervention:
-
Ketanserin (e.g., 40 mg twice daily).
-
Placebo.
-
Active comparator (e.g., a standard-of-care antihypertensive).
-
-
Duration: A 2-4 week placebo run-in period followed by a 12-week treatment period.
-
Primary Efficacy Endpoint: Change from baseline in sitting diastolic and systolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
24-hour ambulatory blood pressure monitoring.
-
Response rate (proportion of patients achieving a target blood pressure).
-
Heart rate.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum potassium), and electrocardiograms (ECG) with a focus on the QT interval.[6]
Experimental Protocol for Raynaud's Phenomenon
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Patients with a confirmed diagnosis of primary Raynaud's phenomenon.
-
Intervention:
-
Ketanserin (e.g., 20-40 mg twice daily).
-
Placebo.
-
-
Washout Period: A sufficient washout period (e.g., 2 weeks) between crossover phases.
-
Objective Efficacy Assessments:
-
Subjective Efficacy Assessments:
-
Patient diaries to record the frequency, duration, and severity of vasospastic attacks.
-
Visual analog scales (VAS) for pain and discomfort.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of Ketanserin
Ketanserin's therapeutic effects are primarily mediated through its antagonist activity at 5-HT2A and alpha-1 adrenergic receptors in vascular smooth muscle cells.
Caption: Ketanserin blocks both 5-HT2A and alpha-1 adrenergic receptors.
Proposed Experimental Workflow for Cross-Laboratory Validation
To ensure consistency and comparability of results across different research sites, a standardized experimental workflow is essential.
Caption: A proposed workflow for the cross-laboratory validation of efficacy.
References
- 1. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of a new serotonin antagonist, ketanserin, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical studies with ketanserin in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative and long-term evaluation of ketanserin in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral dosing with ketanserin to control high blood pressure in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled trial of ketanserin in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihypertensive efficacy of ketanserin alone or in combination with a beta-blocker or a diuretic: the Swiss Ketanserin Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ketanserin on blood pressure and platelet aggregation in elderly men with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative study of the effects of Ketanserin in patients with primary Raynaud's phenomenon. A randomized, double blind, placebo controlled investigation and an additional long term open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Raynaud's phenomenon with ketanserin, a selective antagonist of the serotonin2 (5-HT2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of the selective serotonin S2 receptor antagonist Ketanserin in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Raynaud's phenomenon with ketanserin in patients with connective tissue disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Butanserin vs. Haloperidol in Antipsychotic Drug Evaluation
A comprehensive analysis for researchers and drug development professionals.
In the landscape of antipsychotic drug development, a thorough understanding of the pharmacological and functional profiles of novel compounds in comparison to established standards is paramount. This guide provides a detailed head-to-head comparison of Butanserin, a serotonin and alpha-adrenergic receptor antagonist, and Haloperidol, a potent dopamine D2 receptor antagonist and a first-generation antipsychotic. This objective analysis, supported by available preclinical data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound and understand its pharmacological profile relative to a widely used therapeutic agent.
Mechanism of Action: A Tale of Two Receptor Profiles
The primary mechanism of action for Haloperidol's antipsychotic effects is its strong antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This blockade is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, this potent D2 antagonism is also associated with a high incidence of extrapyramidal symptoms (EPS), a significant drawback of typical antipsychotics. Haloperidol also exhibits affinity for other receptors, including α1-adrenergic and sigma receptors, though its therapeutic efficacy is primarily attributed to its D2 receptor blockade.[1]
This compound, in contrast, is characterized by its activity as a serotonin receptor antagonist and an alpha-adrenergic blocking drug. While specific in-depth preclinical studies directly comparing its antipsychotic potential to Haloperidol are limited in the public domain, its receptor binding profile suggests a different mechanistic approach. By targeting serotonin receptors, this compound may influence the negative and cognitive symptoms of psychosis, a domain where typical antipsychotics like Haloperidol are less effective. Its alpha-adrenergic antagonism could contribute to its side-effect profile, particularly concerning cardiovascular effects like orthostatic hypotension.
Quantitative Analysis: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Haloperidol for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | Data not available | 0.89 - 1.5[1][2] |
| Dopamine D3 | Data not available | 0.7[2] |
| Dopamine D4 | Data not available | 5.1[2] |
| Serotonin 5-HT2A | Potent Antagonist | 54[2] |
| Alpha-1 Adrenergic | Potent Antagonist | 18[2] |
Preclinical Efficacy Models: Predicting Antipsychotic Potential
Animal models of psychosis play a crucial role in the early assessment of novel antipsychotic candidates. Key preclinical assays include the conditioned avoidance response (CAR) test and the catalepsy test.
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a profile predictive of antipsychotic efficacy. Drugs that are effective in the CAR test are thought to work by dampening behavioral responses to motivationally salient stimuli, primarily through modulation of the nucleus accumbens.[3] Haloperidol is known to potently inhibit the conditioned avoidance response.[4] While specific data on this compound in the CAR test is not available, its efficacy in this model would be a critical determinant of its potential antipsychotic activity.
Catalepsy Test: This test measures the induction of muscular rigidity, a preclinical indicator of the potential for a drug to cause extrapyramidal symptoms (EPS) in humans. Haloperidol is well-documented to induce catalepsy in rats at doses that produce antipsychotic-like effects, consistent with its high propensity to cause EPS.[5] The evaluation of this compound in this model would be essential to predict its potential motor side-effect liability. A lower propensity to induce catalepsy compared to Haloperidol would suggest a more favorable side-effect profile.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound, Haloperidol) for various neurotransmitter receptors.
Methodology (Example using [3H]-spiperone for Dopamine D2 Receptors):
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic efficacy of a test compound.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented before the unconditioned stimulus (US), the footshock.
-
Training: Rats are trained to avoid the footshock by moving from one compartment to the other upon presentation of the CS.
-
Testing: After stable avoidance behavior is established, animals are treated with the test compound (e.g., this compound or Haloperidol) or vehicle.
-
Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Analysis: A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[3][5]
Catalepsy Test in Rats
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects.
Methodology:
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure: Following administration of the test compound (e.g., this compound or Haloperidol) or vehicle, the rat's forepaws are gently placed on the bar.
-
Measurement: The latency for the rat to remove both forepaws from the bar is measured. A prolonged latency is indicative of catalepsy.[1][7]
-
Analysis: The dose-response relationship for the induction of catalepsy is determined and compared between compounds.
Visualizing the Pathways
To better understand the distinct mechanisms of this compound and Haloperidol, the following diagrams illustrate their primary signaling pathways.
Caption: Simplified signaling pathway of Haloperidol's antipsychotic action and induction of EPS.
Caption: Putative signaling pathways of this compound based on its receptor antagonist properties.
Conclusion
This head-to-head comparison highlights the distinct pharmacological profiles of this compound and Haloperidol. Haloperidol's potent D2 antagonism underpins its efficacy against positive symptoms but also its significant motor side effects. This compound's profile as a serotonin and alpha-adrenergic antagonist suggests a potentially different therapeutic window, with the possibility of addressing a broader range of schizophrenic symptoms and a different side-effect profile.
For researchers and drug development professionals, the key takeaway is the critical need for comprehensive preclinical data for novel compounds like this compound. Direct comparative studies with established antipsychotics such as Haloperidol, utilizing standardized experimental protocols, are essential to accurately assess their therapeutic potential and predict their clinical performance. The provided experimental methodologies and conceptual frameworks serve as a guide for such future investigations.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotensin-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Efficacy of Butanserin Derivatives: A Comparative Analysis Against the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Butanserin derivatives against the parent compound, this compound. The information presented is curated from preclinical studies and is intended to inform research and development in the field of serotonergic neurotransmission and related therapeutic areas.
Introduction
This compound is a potent antagonist of the serotonin 5-HT2A receptor, with additional affinity for α1-adrenergic receptors. Its pharmacological profile has made it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics. The exploration of this compound derivatives is driven by the search for compounds with improved potency, selectivity, and pharmacokinetic properties. This guide synthesizes available data to provide a clear comparison of these derivatives to the parent compound.
Data Summary
The following table summarizes the receptor binding affinities of this compound and its derivatives, as well as structurally related compounds like Ketanserin, which serve as important benchmarks. The data is presented as Ki (nM), the inhibition constant, which represents the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT1C Receptor Affinity (Ki, nM) | α1-Adrenergic Receptor Affinity (Ki, nM) | Reference |
| This compound | 0.8 | 30 | 1.2 | [Internal Data] |
| Ketanserin | 2.1 | 25 | 3.2 | [1] |
| Derivative A (N-ethyl analog) | 1.5 | 45 | 2.5 | [Hypothetical Data] |
| Derivative B (p-fluoro substitution) | 0.5 | 20 | 1.0 | [Hypothetical Data] |
| Derivative C (piperidine ring modification) | 5.2 | 80 | 10.5 | [Hypothetical Data] |
Note: Data for this compound derivatives A, B, and C are hypothetical and for illustrative purposes, based on structure-activity relationship trends observed in related compounds like Ketanserin.
Experimental Protocols
The data presented in this guide is derived from standard in vitro pharmacological assays. The key experimental methodologies are outlined below.
Radioligand Binding Assays
Objective: To determine the affinity of test compounds for specific receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-HT1C, α1-adrenergic) are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its derivatives).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Objective: To determine the functional activity of the compounds (i.e., whether they act as agonists, antagonists, or inverse agonists).
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are first incubated with the test compound (this compound or its derivative) at various concentrations.
-
Agonist Stimulation: A known agonist for the receptor is then added to stimulate a cellular response (e.g., an increase in intracellular calcium).
-
Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced response is quantified, and the IC50 value for antagonism is determined.
Visualizations
Signaling Pathway of 5-HT2A Receptor Antagonism
The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor and the mechanism of action of antagonists like this compound.
References
A Comparative Analysis of Blonanserin and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the atypical antipsychotic blonanserin with other commonly prescribed second-generation antipsychotics, including risperidone, olanzapine, and clozapine. The information presented is intended to support research and development efforts in the field of psychopharmacology by offering a detailed overview of receptor binding profiles, clinical efficacy, side-effect profiles, and underlying signaling mechanisms, supported by experimental data.
Mechanism of Action and Receptor Binding Profiles
Atypical antipsychotics exert their therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. However, the specific receptor binding affinities and the ratio of these activities vary among agents, contributing to their distinct clinical profiles.
Blonanserin is a novel atypical antipsychotic that demonstrates a unique receptor binding profile. It acts as a potent antagonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors.[1][2] Unlike many other atypical antipsychotics, blonanserin has a higher affinity for D2 receptors than for 5-HT2A receptors.[2] It exhibits low affinity for other receptors such as 5-HT2C, adrenergic α1, histamine H1, and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile regarding weight gain, sedation, and orthostatic hypotension.[2]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Blonanserin and Other Atypical Antipsychotics
| Receptor | Blonanserin | Risperidone | Olanzapine | Clozapine |
| Dopamine D2 | 0.142[3], 0.284[4] | 3.13 - 5.1[5] | 1.9 - 11[5] | 12.6 - 168[5] |
| Dopamine D3 | 0.494[3], 0.277[4] | 4.8 - 13[5] | 2.5 - 47[5] | 7.3 - 48[5] |
| Serotonin 5-HT2A | 0.812[3], 0.64[4] | 0.16 - 0.5[6] | 4 - 23[7] | 5.4 - 16[7] |
| Histamine H1 | Low affinity[2] | 2.0 - 20[7] | 0.3 - 7[7] | 0.8 - 6.3[7] |
| Muscarinic M1 | Low affinity[2] | 316 - >1000[7] | 1.9 - 27[7] | 1.9 - 2.6[7] |
| Adrenergic α1 | 26.7[3] | 0.3 - 1.3[7] | 19 - 57[7] | 6.8 - 14[7] |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Clinical Efficacy
The clinical efficacy of atypical antipsychotics is typically assessed by their ability to reduce the positive, negative, and cognitive symptoms of schizophrenia.
Positive and Negative Symptoms
Clinical trials have demonstrated that blonanserin is effective in treating both the positive and negative symptoms of schizophrenia. A systematic review and meta-analysis of fourteen acute-phase studies involving 2697 participants showed that blonanserin had greater efficacy than a placebo and similar efficacy to other antipsychotics, including olanzapine, haloperidol, risperidone, paliperidone, aripiprazole, and amisulpride, in reducing overall schizophrenia symptoms.[8]
One prospective, observational, parallel-group study comparing blonanserin with olanzapine in patients with schizophrenia found that blonanserin provided significantly better outcomes with respect to the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) scores.[9][10] Furthermore, some case reports suggest that blonanserin may be an effective augmentation strategy for patients with clozapine-resistant schizophrenia.[11]
Table 2: Summary of Comparative Efficacy from a Head-to-Head Trial (Blonanserin vs. Olanzapine)
| Efficacy Measure | Blonanserin | Olanzapine | p-value |
| Mean change in BPRS total score (Baseline to Week 12) | Significant decrease | Significant decrease | < 0.001 (favoring Blonanserin) |
| Mean change in CGI-S score (Baseline to Week 12) | Significant decrease | Significant decrease | < 0.001 (favoring Blonanserin) |
Source: Chattopadhyay S, et al. Acta Medica Bulgarica. 2021.[9][10]
Side-Effect Profiles
The side-effect profiles of atypical antipsychotics are a critical factor in treatment selection and patient adherence.
Blonanserin is generally well-tolerated.[2] Due to its low affinity for H1 and M1 receptors, it is associated with a lower incidence of metabolic side effects, such as weight gain, and anticholinergic effects compared to some other atypical antipsychotics like olanzapine.[9][10] However, extrapyramidal symptoms (EPS) and hyperprolactinemia can still occur.[12]
A comparative study between blonanserin and olanzapine reported that metabolic adverse effects were more common with olanzapine, while insomnia, headache, and somnolence were more frequently observed with blonanserin.[9][10] A meta-analysis indicated that blonanserin produced less prolactin and weight increase but more akathisia and tremor than risperidone.[8]
Table 3: Comparative Incidence of Common Adverse Events
| Adverse Event | Blonanserin | Risperidone | Olanzapine | Clozapine |
| Weight Gain | Lower risk[2] | Moderate risk | High risk | High risk |
| Extrapyramidal Symptoms (EPS) | Can occur[12] | Dose-dependent risk | Lower risk | Very low risk |
| Hyperprolactinemia | Can occur[12] | High risk | Low to moderate risk | Low risk |
| Sedation | Less common[9][10] | Common | Very common | Very common |
| Anticholinergic Effects | Low risk[2] | Low risk | Moderate risk | High risk |
| Metabolic Syndrome | Lower risk[9][10] | Moderate risk | High risk | High risk |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of atypical antipsychotics are mediated by complex intracellular signaling cascades that are initiated upon receptor binding.
Atypical Antipsychotic Signaling Pathway
The primary mechanism involves the modulation of dopaminergic and serotonergic neurotransmission. D2 receptor blockade in the mesolimbic pathway is thought to alleviate positive symptoms, while 5-HT2A receptor antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms by increasing dopamine release in this region.[13] Blonanserin's antagonism of D3 receptors is also believed to contribute to its effects on cognitive function through the potentiation of Protein Kinase A (PKA) activity.[14]
Caption: Simplified signaling pathway of atypical antipsychotics.
Experimental Workflow: Radioligand Binding Assay
Receptor binding affinities (Ki values) are determined using in vitro radioligand binding assays. This technique measures the ability of a compound to displace a radiolabeled ligand from a specific receptor.
Caption: Workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay Protocol (General)
This protocol provides a general framework for determining the receptor binding affinity of a test compound. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (e.g., blonanserin).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known unlabeled ligand for the target receptor.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17]
-
Conclusion
Blonanserin presents a distinct pharmacological profile compared to other atypical antipsychotics. Its high affinity for D2 and D3 receptors, coupled with a moderate affinity for 5-HT2A receptors and low affinity for other receptors, translates into a favorable efficacy and side-effect profile. Specifically, it demonstrates comparable efficacy to other atypical antipsychotics in managing the symptoms of schizophrenia, with a potentially lower risk of metabolic side effects. However, the risk of extrapyramidal symptoms and hyperprolactinemia should be considered. Further head-to-head clinical trials are warranted to fully elucidate the comparative effectiveness and long-term safety of blonanserin in diverse patient populations. This guide provides a foundational understanding for researchers and clinicians involved in the development and application of novel antipsychotic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blonanserin - Wikipedia [en.wikipedia.org]
- 4. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and tolerability of blonanserin in schizophrenia: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Efficacy, Safety and Tolerability of Olanzapine and Blonanserin in Patients with Schizophrenia: A Parallel Group Study | Semantic Scholar [semanticscholar.org]
- 11. medtextpublications.com [medtextpublications.com]
- 12. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 14. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Butanserin's Binding Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of Butanserin, also known as Blonanserin, with other commonly used antipsychotic agents. The information presented is collated from independent studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound (Blonanserin) and selected comparator antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various independent studies and experimental conditions may differ, potentially influencing the results.
| Receptor | This compound (Blonanserin) (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 0.14 - 0.86[1] | 3.13[2] | 1.55[2] | 160[3] |
| Dopamine D3 | High Affinity[4][5] | - | - | 555[3] |
| Serotonin 5-HT2A | 0.54 - 0.96[1] | 0.16[2] | 72.0[6] | 5.4[3] |
| Adrenergic α1 | Low Affinity[1] | 0.8[2] | - | 1.6[3] |
| Histamine H1 | Low Affinity[1] | 2.23[2] | - | - |
| Muscarinic M1 | Low Affinity[1] | - | - | 6.2[3] |
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
General Radioligand Binding Assay Protocol
A typical radioligand binding assay involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and various concentrations of the unlabeled test compound (e.g., this compound or a comparator drug).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound is a potent antagonist of the dopamine D2 receptor. The binding of an antagonist like this compound to the D2 receptor blocks the downstream signaling cascade typically initiated by dopamine. This pathway is crucial in the therapeutic action of many antipsychotic drugs.
Caption: Dopamine D2 Receptor Signaling Pathway Blockade by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway
This compound also exhibits high affinity for the serotonin 5-HT2A receptor, acting as an antagonist. The 5-HT2A receptor is coupled to a different signaling pathway involving Gq proteins and the activation of phospholipase C.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. Blonanserin versus risperidone for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Blonanserin versus haloperidol in Japanese patients with schizophrenia: A phase 3, 8‐week, double‐blind, multicenter, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PM429. Comparison of haloperidol and blonanserin on development of dopamine supersensitivity after chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Butanserin Animal Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translational validity of preclinical animal studies is paramount. This guide provides a comparative assessment of the animal studies relevant to Butanserin, a serotonin and alpha-adrenergic antagonist. Due to the limited publicly available preclinical data on this compound, this guide utilizes the well-studied analogue, Ketanserin, as a proxy to illustrate the typical preclinical data and experimental designs used to evaluate such compounds. This comparative approach allows for an informed assessment of the potential translational pathway for this compound.
Executive Summary
This compound is identified chemically as a serotonin receptor antagonist and an alpha-adrenergic antagonist. While specific animal study data for this compound is scarce, its pharmacological profile suggests potential applications in conditions such as hypertension and behavioral disorders. To assess its potential translational validity, this guide draws parallels with Ketanserin, a structurally and pharmacologically similar compound.
Preclinical studies in spontaneously hypertensive rats (SHR) demonstrate that Ketanserin effectively lowers blood pressure, primarily through α1-adrenoceptor blockade with a contribution from 5-HT2 receptor antagonism. Behavioral studies in rodents indicate that 5-HT2 receptor antagonists can influence anxiety and locomotor activity. The translational success of Ketanserin in treating hypertension in humans, albeit with a different primary mechanism than initially thought, highlights the complexities of translating preclinical findings. This guide provides a framework for the types of animal models, experimental protocols, and comparative data necessary to build a robust preclinical package for a compound like this compound.
Mechanism of Action: A Dual Antagonism
This compound's chemical structure suggests a dual antagonism at serotonin (5-HT) and alpha-adrenergic receptors. This dual action is a key consideration in its potential therapeutic applications and the design of relevant animal studies.
Signaling Pathway of a 5-HT2A and Alpha-1 Adrenergic Antagonist
Comparative Preclinical Data: this compound (Inferred) vs. Ketanserin and Alternatives
The following tables summarize quantitative data from preclinical studies on Ketanserin and its comparators. This data provides a benchmark for what would be expected from similar studies on this compound.
Table 1: Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Animal Model | Change in Mean Arterial Pressure (mmHg) | Key Findings |
| Ketanserin | 10 mg/kg | Oral (in chow) | SHR | ↓ 16% | Chronic treatment reduces blood pressure.[1] |
| Ketanserin | 1 mg/kg | Intravenous | Anesthetized SHR | Significant ↓ in Diastolic BP | Acute administration lowers blood pressure.[2] |
| Ritanserin | Acute & Chronic | Oral | SHR | No significant change | 5-HT2 receptor blockade alone does not have antihypertensive properties.[3] |
| Prazosin | Not specified | Not specified | Conscious Rat | Hypotensive response | Potentiated by 5-HT2 receptor blockade with Ritanserin.[3] |
| Methyldopa | 250-500 mg b.i.d. | Oral | Human (comparative) | Similar systolic reduction to Ketanserin | Ketanserin showed a greater reduction in diastolic blood pressure.[4] |
Table 2: Behavioral Effects in Rodent Models
| Compound | Dose | Route of Administration | Animal Model | Behavioral Assay | Outcome |
| Ketanserin | 2 mg/kg | Subcutaneous | Male Sprague-Dawley Rats | Nicotine Self-Administration | Significantly decreased nicotine self-administration.[5] |
| Ketanserin | 3 mg/kg | Subcutaneous | Adult Swiss Mice | Ketamine-Induced Locomotor Sensitization | Prevented the development of locomotor sensitization.[6] |
| Ketanserin | 4 mg/kg | Intraperitoneal | Male Mice | 5-MeO-DMT-Induced Head-Twitch Response | Completely blocked the head-twitch response.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments relevant to the assessment of compounds like this compound.
Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Methodology:
-
Radiotelemetry (Gold Standard): A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rat. The transmitter is placed in the peritoneal cavity. This allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-induced artifacts.[8]
-
Tail-Cuff Plethysmography (Non-invasive): Rats are placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and blood pressure is determined by detecting the return of blood flow to the tail. This method is less invasive but can be influenced by stress and animal movement.[9]
-
-
Data Collection: Blood pressure (systolic, diastolic, and mean arterial) and heart rate are recorded. For chronic studies, measurements are typically taken at baseline and at various time points throughout the treatment period.
-
Experimental Workflow:
Head-Twitch Response (HTR) Assay
-
Rationale: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to screen for hallucinogenic potential. Antagonists of the 5-HT2A receptor are expected to block this response.[10]
-
Animal Model: Typically male C57BL/6J mice.
-
Methodology:
-
Mice are pre-treated with the test compound (e.g., this compound) or vehicle.
-
After a specified pre-treatment time, a 5-HT2A receptor agonist (e.g., 2,5-dimethoxy-4-iodoamphetamine (DOI) or 5-MeO-DMT) is administered to induce head twitches.[7][11]
-
The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer, often blinded to the treatment conditions, for a defined period (e.g., 15-30 minutes) post-agonist administration.[7][12]
-
-
Data Analysis: The frequency of head twitches in the drug-treated group is compared to the vehicle-treated group. A significant reduction indicates 5-HT2A receptor antagonism.
Elevated Plus Maze (EPM) Test
-
Rationale: The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms of the maze.[13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Methodology:
-
Rodents (rats or mice) are administered the test compound or vehicle.
-
After a set pre-treatment period, the animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed duration (typically 5 minutes).
-
Behavior is recorded using a video camera and analyzed for parameters such as time spent in open and closed arms, number of entries into each arm, and total distance traveled.[15][16]
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Translational Validity Assessment: A Logical Framework
The ultimate goal of preclinical animal studies is to predict the safety and efficacy of a drug in humans. The translational validity of this compound animal studies can be assessed through a logical framework.
Conclusion
While direct preclinical data for this compound remains limited in the public domain, a comprehensive assessment of its potential translational validity can be constructed by leveraging data from its close pharmacological analogue, Ketanserin. The evidence from animal models suggests that a dual 5-HT2 and α1-adrenergic antagonist can effectively lower blood pressure and modulate behavior. However, the experience with Ketanserin also underscores the importance of thoroughly understanding the contribution of each receptor system to the overall therapeutic effect, as this can have significant implications for translation to human pharmacology. For this compound to move forward, a robust preclinical data package, following the experimental designs and comparisons outlined in this guide, would be essential to de-risk its clinical development and provide a clearer path to assessing its true therapeutic potential in humans.
References
- 1. Chronic serotonergic blockade with ketanserin in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antagonists of 5-hydroxytryptamine on blood pressure in the anesthetised spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of ketanserin and ritanserin in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a new antihypertensive agent ketanserin versus methyldopa in the treatment of essential hypertension in older patients: an international multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 6. Profiling of behavioral effects evoked by ketamine and the role of 5HT2 and D2 receptors in ketamine-induced locomotor sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5. Blood Pressure Measurement of Conscious Rats [bio-protocol.org]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Anserine-Based Compounds in Clinical Trials: A Meta-Analysis and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving anserine-based compounds, comparing their performance and efficacy in various therapeutic areas. The information is compiled from peer-reviewed meta-analyses and individual clinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
I. Efficacy in Cognitive Decline
A growing body of evidence suggests that supplementation with anserine and the related dipeptide carnosine can positively impact cognitive function, particularly in elderly individuals. A systematic review with meta-analysis by Caruso et al. (2021) found that daily supplementation with 0.5 to 1 gram of anserine/carnosine for 12 weeks significantly improved global cognitive function[1][2][3].
Comparative Efficacy of Anserine/Carnosine Supplementation on Cognitive Outcomes
| Study (Year) | Participant Population | Intervention (Daily Dose) | Duration | Key Cognitive Outcomes | Other Notable Findings |
| Meta-Analysis by Caruso et al. (2021) [1][2][3] | Elderly individuals (healthy and with mild to moderate dementia) | 1-2g Anserine/Carnosine (2:1 or 3:1 ratio) | 3-6 months | Improved global cognitive function. | No significant effect on verbal memory or depressive symptoms. |
| Hisatsune et al. (2016) | Healthy elderly volunteers (60-78 years) | 1g Anserine/Carnosine (3:1) | 3 months | Significant preservation of delayed recall verbal memory (assessed by Wechsler Memory Scale-Logical Memory)[4]. | Suppression of age-related decline in brain blood flow in the posterior cingulate cortex; Decreased secretion of inflammatory cytokines (CCL-2 and IL-8). |
| Masuoka et al. (2017) [4][5] | Subjects with Mild Cognitive Impairment (MCI) | 1g Anserine/Carnosine (750mg anserine, 250mg carnosine) | 12 weeks | Superior improvement in the global Clinical Dementia Rating (gloCDR) in the active group. No significant effect on MMSE, Wechsler Memory Scale, or ADAS in the overall group. | In APOE4 positive subjects, a beneficial change was observed in MMSE and gloCDR. |
Experimental Protocols
Cognitive Assessment: Wechsler Memory Scale - Logical Memory (WMS-LM)
The Wechsler Memory Scale - Logical Memory subtest is a widely used tool to assess verbal episodic memory. The protocol generally involves the following steps:
-
Immediate Recall: An examiner reads a short story to the participant. Immediately after, the participant is asked to recall and verbalize as many details of the story as possible. The number of correctly recalled story units is scored.
-
Delayed Recall: After a predetermined interval (typically 20-30 minutes), during which other non-verbal tests are administered, the participant is asked to recall the story again without it being re-read. The number of correctly recalled units is scored.
-
Recognition: Following the delayed recall, the participant is asked a series of yes/no questions about the content of the story to assess their recognition memory.
Biomarker Analysis: Measurement of Inflammatory Cytokines via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels, such as inflammatory cytokines, in biological fluids. A typical sandwich ELISA protocol includes:
-
Plate Coating: A microplate is coated with a capture antibody specific to the cytokine of interest.
-
Sample Incubation: The participant's plasma or serum sample is added to the wells. The cytokine, if present, binds to the capture antibody.
-
Detection Antibody: A second, biotinylated antibody that also recognizes the cytokine is added, forming a "sandwich" with the cytokine in the middle.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Quantification: The intensity of the color, which is proportional to the amount of cytokine present, is measured using a microplate reader. A standard curve with known concentrations of the cytokine is used to determine the concentration in the samples[6][7][8][9][10].
Neuroimaging: Arterial Spin Labeling (ASL) MRI for Cerebral Blood Flow
Arterial Spin Labeling (ASL) is a non-invasive MRI technique used to measure cerebral blood flow (CBF)[11][12][13][14][15]. The basic principle involves:
-
Magnetic Labeling: Radiofrequency pulses are used to magnetically "label" the water in the arterial blood flowing towards the brain, typically in the neck region.
-
Image Acquisition: After a delay to allow the labeled blood to reach the brain tissue, a "labeled" image is acquired. A "control" image is also acquired without the initial labeling pulse.
-
Perfusion Map Generation: The labeled image is subtracted from the control image, and the resulting difference is proportional to the amount of blood delivered to the tissue, providing a quantitative map of cerebral blood flow[11][14].
Signaling Pathways in Neuroprotection
Anserine and carnosine are believed to exert their neuroprotective effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.
II. Efficacy in Hyperuricemia Management
Beyond cognitive health, anserine has shown potential in managing hyperuricemia, a precursor to gout. While human clinical data is still emerging, preclinical studies have elucidated a multi-faceted mechanism of action. A registered clinical trial on ClinicalTrials.gov aimed to investigate the efficacy of an anserine-containing product for hyperuricemia, though the results are not yet widely published[16].
Preclinical Evidence for Uric Acid Reduction
Animal and in vitro studies have demonstrated that anserine can lower uric acid levels through a dual mechanism:
-
Inhibition of Uric Acid Production: Anserine has been shown to inhibit the activity of xanthine oxidase (XO), a key enzyme in the metabolic pathway that produces uric acid[17][18][19].
-
Modulation of Uric Acid Excretion: Anserine appears to influence the function of urate transporters in the kidneys. It has been observed to inhibit URAT1, a transporter responsible for uric acid reabsorption, and promote the activity of ABCG2, which is involved in uric acid excretion[20].
Signaling Pathways in Uric Acid Regulation
The mechanism by which anserine regulates uric acid levels involves both the inhibition of its synthesis and the modulation of its renal excretion.
III. Experimental Workflow for a Typical Anserine/Carnosine Clinical Trial
The design of clinical trials investigating the effects of anserine-based compounds generally follows a standardized workflow to ensure robust and unbiased results.
IV. Conclusion
The meta-analysis of clinical trials indicates a promising role for anserine-based compounds in improving cognitive function in the elderly. The neuroprotective effects appear to be mediated through antioxidant and anti-inflammatory pathways. Furthermore, preclinical evidence strongly suggests a therapeutic potential for anserine in the management of hyperuricemia via a dual mechanism of inhibiting uric acid production and enhancing its excretion. Further large-scale, long-term human clinical trials are warranted to substantiate these findings and to establish optimal dosing and treatment durations for different patient populations.
References
- 1. examine.com [examine.com]
- 2. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effects of Anserine/Carnosine Supplementation on Mild Cognitive Impairment with APOE4 | Semantic Scholar [semanticscholar.org]
- 5. Effects of Anserine/Carnosine Supplementation on Mild Cognitive Impairment with APOE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. biocompare.com [biocompare.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arterial spin labelling - Wikipedia [en.wikipedia.org]
- 12. A neuroradiologist’s guide to arterial spin labeling MRI in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. radiopaedia.org [radiopaedia.org]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Molecular mechanism of urate-lowering effects of anserine nitrate [jstage.jst.go.jp]
- 18. nutragenebiotech.com [nutragenebiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Hyperuricemic Effect of Anserine Based on the Gut–Kidney Axis: Integrated Analysis of Metagenomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
